1-Chloro-6-iodoperfluorohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLCOZPKBKKNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF12I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371479 | |
| Record name | 1-Chloro-6-iodoperfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16486-97-8 | |
| Record name | 1-Chloro-6-iodoperfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-6-iodoperfluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-6-iodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Overview and Physicochemical Properties
1-Chloro-6-iodoperfluorohexane is a halogenated alkane containing a six-carbon perfluorinated chain, terminated by a chlorine atom at one end and an iodine atom at the other. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of perfluorohexyl chains in the development of pharmaceuticals, agrochemicals, and advanced materials.
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆ClF₁₂I |
| Molecular Weight | 462.4 g/mol |
| Boiling Point | 139.5 °C at 760 mmHg |
| Density | 2.069 g/cm³ at 25 °C |
| Vapor Pressure | 7.97 mmHg at 25 °C |
Synthesis of this compound via Telomerization
The synthesis of this compound can be achieved through the free-radical telomerization of tetrafluoroethylene (TFE). In this process, a telogen (a molecule that provides the end groups of the telomer) is reacted with a taxogen (the monomer that forms the repeating units of the chain). For the synthesis of this compound, a suitable chloro-iodo-alkane can be used as the telogen. The overall reaction scheme is a chain reaction involving initiation, propagation, and termination steps.
Illustrative Experimental Protocol
This protocol describes a representative batch synthesis of this compound in a high-pressure reactor.
Materials:
-
1-Chloro-2-iodoethane (or other suitable chloro-iodo initiator)
-
Tetrafluoroethylene (TFE) gas
-
Azo-bis(isobutyronitrile) (AIBN) or other suitable radical initiator
-
Anhydrous, oxygen-free solvent (e.g., perfluorohexane)
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.
Procedure:
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit the radical reaction.
-
Charging the Reactor: The reactor is charged with the solvent, the chloro-iodo initiator, and the radical initiator (AIBN). The molar ratio of the initiator to the telogen is typically in the range of 1:100 to 1:1000.
-
Introduction of Tetrafluoroethylene: The reactor is sealed, and the stirring is initiated. Tetrafluoroethylene gas is then introduced into the reactor to the desired pressure. The pressure will be dependent on the desired chain length of the telomers.
-
Reaction Conditions: The reactor is heated to the initiation temperature of the radical initiator (for AIBN, this is typically between 60-80 °C). The reaction is allowed to proceed for a set period, typically several hours, while maintaining a constant temperature and stirring. The pressure will decrease as the TFE is consumed.
-
Reaction Termination and Work-up: After the reaction period, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented. The crude reaction mixture, containing the desired product, unreacted starting materials, and telomers of varying chain lengths, is then collected from the reactor.
Hypothetical Reaction Parameters:
| Parameter | Illustrative Value |
| Telogen:Taxogen Molar Ratio | 1:5 to 1:10 |
| Initiator Concentration | 0.1 - 1.0 mol% relative to telogen |
| Temperature | 70 - 90 °C |
| Pressure | 10 - 30 bar |
| Reaction Time | 6 - 12 hours |
| Expected Yield | 40 - 60% (of the desired n=3 telomer) |
Synthesis Workflow Diagram
Caption: Illustrative workflow for the synthesis of this compound.
Purification of this compound
The crude reaction mixture from the telomerization reaction will contain the target compound, Cl(CF₂)₆I, as well as other telomers with shorter and longer perfluoroalkyl chains (Cl(CF₂)nI where n ≠ 6), unreacted starting materials, and initiator byproducts. Purification is crucial to isolate the desired product with high purity. Fractional distillation is the primary method for separating these components based on their different boiling points.
Illustrative Purification Protocol
Equipment:
-
Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings or metal sponge).
-
Heating mantle with a stirrer.
-
Thermometer.
-
Vacuum pump and pressure gauge for vacuum distillation if necessary.
-
Collection flasks.
Procedure:
-
Initial Distillation: The crude reaction mixture is first subjected to a simple distillation to remove any low-boiling components, such as the solvent and unreacted telogen.
-
Fractional Distillation: The residue from the simple distillation, which is enriched in the telomer mixture, is then transferred to the fractional distillation apparatus.
-
Separation of Fractions: The mixture is heated, and the temperature at the top of the column is carefully monitored. Different telomers will distill at different temperatures due to the variation in their chain lengths and corresponding boiling points. Fractions are collected at specific temperature ranges. The fraction corresponding to the boiling point of this compound (139.5 °C at atmospheric pressure) is collected. For higher boiling telomers, the distillation may need to be performed under reduced pressure to prevent decomposition.
-
Purity Analysis: The purity of the collected fractions is analyzed using techniques such as Gas Chromatography (GC) or ¹⁹F NMR spectroscopy. Fractions with the desired purity (e.g., >98%) are combined.
Hypothetical Distillation Data:
| Fraction | Boiling Range (°C at 760 mmHg) | Predominant Component |
| 1 | < 100 | Solvent and unreacted telogen |
| 2 | 100 - 135 | Lower telomers (e.g., Cl(CF₂)₄I) |
| 3 | 135 - 142 | This compound (Cl(CF₂)₆I) |
| 4 | > 142 | Higher telomers (e.g., Cl(CF₂)₈I) |
Purification Workflow Diagram
Caption: Illustrative workflow for the purification of this compound.
Characterization Data (Representative)
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Observations |
| ¹⁹F NMR | Multiple complex multiplets in the range of -60 to -140 ppm. The signals for the CF₂ groups adjacent to the chlorine and iodine atoms would be distinct from the internal CF₂ groups. |
| IR Spectroscopy | Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.[1][2] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 462.4, along with characteristic fragmentation patterns showing losses of Cl, I, and CF₂ units.[3] |
Conclusion
This technical guide has outlined a representative and detailed approach for the synthesis and purification of this compound. The described telomerization reaction followed by fractional distillation provides a viable pathway to obtain this valuable synthetic intermediate with high purity. The provided protocols and diagrams serve as a foundational resource for researchers and scientists working in the field of fluorinated compounds and their applications in drug development and materials science. It is imperative to note that all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-6-iodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloro-6-iodoperfluorohexane (CAS No. 16486-97-8). The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. It includes a summary of its physical characteristics, insights into its chemical behavior and reactivity, and general experimental protocols for property determination.
Introduction
This compound, also known as 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane, is a perhalogenated organic compound. Its structure, featuring a six-carbon perfluorinated chain capped with a chlorine atom at one end and an iodine atom at the other, imparts unique properties that make it of interest in specialized areas of organic synthesis. The high degree of fluorination contributes to its chemical stability and distinct physical properties, while the presence of two different halogen atoms at the terminal positions offers orthogonal reactivity, making it a potentially versatile building block.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C6ClF12I | [1][2] |
| Molecular Weight | 462.4 g/mol | [1][2] |
| CAS Number | 16486-97-8 | [1][2] |
| Appearance | Data not available; likely a liquid at room temperature | |
| Density | 2.069 g/cm³ | [1] |
| Boiling Point | 139.5 °C at 760 mmHg | [1] |
| Melting Point | Data not available | [1] |
| Flash Point | 38.2 °C | [1][2] |
| Vapor Pressure | 7.97 mmHg at 25 °C | [1][2] |
| Refractive Index | ~1.36 (Predicted) | [2] |
| Solubility | Data not available; expected to have low solubility in water and higher solubility in nonpolar organic solvents.[3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the presence of the perfluorohexane chain and the terminal chloro and iodo groups.
Stability: The perfluorinated carbon chain is exceptionally stable due to the high bond energy of the C-F bond. This makes the core of the molecule resistant to many chemical transformations.
Reactivity of the C-I Bond: The carbon-iodine bond is the most reactive site in the molecule. The high electronegativity of the perfluoroalkyl group makes the terminal iodinated carbon electron-deficient, and thus susceptible to nucleophilic attack. However, steric hindrance from the fluorine atoms can influence reaction rates. The C-I bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site for reactions such as:
-
Nucleophilic Substitution: The iodide is a good leaving group and can be displaced by various nucleophiles.
-
Radical Reactions: The C-I bond can be homolytically cleaved by heat or light to generate a perfluorohexyl radical. This radical can then participate in various addition and coupling reactions.
-
Formation of Organometallics: Perfluoroalkyl iodides can react with metals to form organometallic reagents.
Reactivity of the C-Cl Bond: The carbon-chlorine bond is stronger and less reactive than the C-I bond.[4] This difference in reactivity allows for selective transformations at the iodinated end of the molecule while leaving the chlorinated end intact. Under more forcing conditions, the chlorine can also undergo nucleophilic substitution.
The following diagram illustrates the general reactivity of this compound.
References
1-Chloro-6-iodoperfluorohexane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-6-iodoperfluorohexane, a halogenated perfluoroalkane. The information is curated for professionals in research and development, with a focus on its chemical properties and potential biological interactions relevant to the broader class of perfluoroalkyl substances.
Core Chemical Data
This compound is a fluorinated organic compound. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 16486-97-8 | [1][2] |
| Molecular Formula | C6ClF12I | [1][2] |
| Molecular Weight | 462.4 g/mol | [1][2] |
| Synonyms | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane | [1][2] |
| Predicted XlogP | 5.7 | [3] |
| Monoisotopic Mass | 461.85416 Da | [3] |
Potential Synthetic Pathway
Potential Biological Signaling Pathway Involvement
Direct research on the biological activity of this compound is limited. However, studies on the broader class of per- and polyfluoroalkyl substances (PFAS) indicate that these compounds can interact with various biological pathways. One of the more studied mechanisms is the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4] The activation of PPARα by PFAS can lead to downstream effects on lipid metabolism.[4]
Proposed Mechanism of Toxicity for Perfluoroalkyl Halides
Some research suggests a potential mechanism for the toxicity of perfluoroalkyl halides (PFHs) that involves the reduced form of cobalamin (vitamin B12).[5] In this proposed pathway, cob(I)alamin, a supernucleophilic form of vitamin B12, can catalyze the perfluoroalkylation of biological molecules.[5] This could lead to the formation of highly toxic compounds from otherwise relatively inert PFHs and may contribute to the depletion of nitric oxide and the modulation of heme-containing proteins.[5]
Experimental Protocols
Detailed experimental protocols involving this compound are not extensively published. Researchers interested in utilizing this compound should refer to general methods for handling and reactions of perfluoroalkyl halides. Due to its structure, it may be used as an intermediate in organic synthesis, particularly for introducing perfluorinated chains. Standard laboratory procedures for handling halogenated compounds should be followed, including the use of personal protective equipment and working in a well-ventilated area.[2]
References
- 1. Evaluation of perfluoroalkyl acid activity using primary mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. PubChemLite - this compound (C6ClF12I) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of perfluoroalkyl halide toxicity: catalysis of perfluoroalkylation by reduced forms of cobalamin (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Chloro-6-iodoperfluorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-chloro-6-iodoperfluorohexane (Cl(CF₂)₆I). Due to the limited availability of public experimental data, this document focuses on predicted mass spectrometry data and outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to guide researchers in the analytical characterization of this and similar highly fluorinated compounds. Additionally, a logical workflow for the spectroscopic analysis of such compounds is presented.
Introduction
This compound is a halogenated organic compound with the chemical formula C₆ClF₁₂I. Its structure, featuring a perfluorohexane backbone with a chlorine atom at one terminus and an iodine atom at the other, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide aims to provide the foundational spectroscopic information and methodologies relevant to its analysis.
Spectroscopic Data
A thorough search of publicly available databases did not yield experimental NMR or IR data for this compound at the time of this publication. However, predicted mass spectrometry data has been compiled from reputable sources.
Mass Spectrometry Data
Predicted mass spectrometry data for various adducts of this compound are presented in Table 1. This data is computationally derived and provides expected mass-to-charge ratios (m/z) that are critical for mass spectrometric identification.[1]
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 462.86144 |
| [M+Na]⁺ | 484.84338 |
| [M-H]⁻ | 460.84688 |
| [M+NH₄]⁺ | 479.88798 |
| [M+K]⁺ | 500.81732 |
| [M]⁺ | 461.85361 |
| [M]⁻ | 461.85471 |
Data sourced from PubChem.[1]
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring NMR, IR, and Mass Spec data for this compound. These protocols are based on standard laboratory practices for the analysis of halogenated and fluorinated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. Both ¹⁹F and ¹³C NMR would provide critical information about the molecular environment of the fluorine and carbon atoms in this compound.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of a reference standard, such as trifluorotoluene (C₆F₅CF₃), for chemical shift referencing.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Set the spectral width to cover the expected range for fluorinated aliphatic compounds (approximately -60 to -140 ppm).
-
Employ a pulse program with proton decoupling to simplify the spectrum.
-
Acquisition time should be set to at least 1-2 seconds to ensure good resolution.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Acquisition and Processing:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier transform, followed by phase and baseline correction.
-
Reference the spectrum to the internal standard.
-
-
Sample Preparation:
-
Prepare a concentrated sample (50-100 mg) of this compound in a deuterated solvent as described for ¹⁹F NMR.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer with a carbon-observe probe.
-
Set the spectral width to encompass the expected chemical shift range for carbons attached to fluorine (typically 90-130 ppm).
-
Utilize a pulse program with proton decoupling. Due to the presence of C-F couplings, further decoupling techniques (¹⁹F decoupling) may be necessary to simplify the spectrum.
-
A sufficient number of scans (several thousand) will be required due to the low natural abundance of ¹³C and the splitting caused by fluorine.
-
-
Data Acquisition and Processing:
-
Acquire and process the data as described for ¹⁹F NMR, with appropriate adjustments for the ¹³C nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the C-F, C-Cl, and C-I bond vibrations will be of primary interest.
-
Sample Preparation:
-
As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed.
-
Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
-
Instrument Parameters:
-
Use a standard FTIR spectrometer.
-
Collect a background spectrum of the clean salt plates.
-
Set the spectral range to 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is typically sufficient.
-
-
Data Acquisition and Processing:
-
Acquire the sample spectrum by co-adding at least 16 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the low ppm or high ppb range.
-
-
Instrumentation and Ionization:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this type of molecule.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to observe different adducts.
-
Perform MS/MS (tandem mass spectrometry) on the molecular ion peak to obtain fragmentation data, which can aid in structural elucidation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel fluorinated compound like this compound.
Caption: Logical workflow for the spectroscopic characterization of this compound.
Conclusion
References
Chemical structure and IUPAC name of 1-Chloro-6-iodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of 1-Chloro-6-iodoperfluorohexane. The information is intended to support research and development activities where highly functionalized perfluoroalkanes are of interest.
Chemical Structure and IUPAC Name
This compound is a halogenated alkane derivative. Its structure consists of a six-carbon hexane backbone where all hydrogen atoms have been substituted with fluorine atoms, a chlorine atom at the C1 position, and an iodine atom at the C6 position.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane .[1] This name precisely describes the arrangement of atoms within the molecule: a hexane chain with twelve fluorine atoms, one chlorine atom at the first carbon, and one iodine atom at the sixth carbon.
Key Structural Features:
-
Perfluorinated Carbon Chain: The C-F bonds are exceptionally strong, imparting high thermal and chemical stability to the molecule.
-
Terminal Halogens: The presence of a chlorine atom at one end and an iodine atom at the other provides two distinct reactive sites for further chemical modification. The C-I bond is significantly weaker than the C-Cl and C-F bonds, making the iodine atom a primary site for nucleophilic substitution or the formation of organometallic reagents.
Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆ClF₁₂I |
| Molecular Weight | 462.4 g/mol |
| Exact Mass | 461.854 Da |
| Density | 1.4 g/cm³ |
| Boiling Point | 68°C @ 48 mmHg |
| Flash Point | 38.2°C |
| Refractive Index | 1.36 |
| Vapor Pressure | 7.97 mmHg @ 25°C |
| XLogP3 | 5.7 |
Experimental Protocols
A detailed literature search did not yield specific, peer-reviewed experimental protocols for the synthesis of this compound. The compound is available commercially, and its synthesis is likely covered by proprietary industrial processes.
Hypothetical Synthetic Pathway:
A plausible synthetic route could involve a multi-step process starting from a commercially available perfluorinated precursor. For example, one could envision the telomerization of tetrafluoroethylene (TFE) with a reagent that can introduce the terminal chloro and iodo functionalities. Another potential, though challenging, approach could involve the direct fluorination of a suitable hydrocarbon precursor, followed by selective halogenation. It must be emphasized that this is a generalized and hypothetical pathway, not a documented experimental procedure.
Logical Structure Diagram
The following diagram illustrates the logical relationship between the components of the IUPAC name and the chemical structure of the molecule.
Caption: Logical breakdown of this compound's structure.
References
An In-Depth Technical Guide to the Reactivity and Stability of 1-Chloro-6-iodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-6-iodoperfluorohexane, with the chemical formula Cl(CF₂)₆I, is a halogenated alkane that possesses two distinct reactive centers: a relatively labile carbon-iodine bond and a more robust carbon-chlorine bond. This structural feature makes it a valuable synthetic intermediate in the preparation of a variety of perfluorinated compounds. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon available data and analogous chemistries of perfluoroalkyl iodides. The document details its physical properties, explores its reactivity in key chemical transformations including radical, photochemical, and nucleophilic substitution reactions, and discusses its thermal and chemical stability. Experimental protocols and quantitative data are presented to offer a practical resource for laboratory applications.
Introduction
Perfluoroalkyl substances (PFAS) have garnered significant attention due to their unique properties, including high thermal and chemical stability, which are imparted by the strength of the carbon-fluorine bond. Within this class of compounds, α,ω-dihaloperfluoroalkanes serve as important building blocks in organic and polymer chemistry. This compound is a notable example, offering orthogonal reactivity at its two termini. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective chemical manipulation. This guide aims to consolidate the current understanding of the chemical behavior of this compound to facilitate its effective use in research and development.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₆ClF₁₂I |
| Molecular Weight | 462.40 g/mol |
| CAS Number | 16486-97-8 |
| Boiling Point | 139.5 °C at 760 mmHg |
| Density | 2.069 g/cm³ |
| Vapor Pressure | 7.97 mmHg at 25 °C |
| Flash Point | 38.2 °C |
Table 1: Physical and Chemical Properties of this compound.
Reactivity
The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond, which is the most labile site in the molecule. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of both the C-I and C-Cl bonds.
Radical Reactions
The C-I bond in perfluoroalkyl iodides is susceptible to homolytic cleavage to generate perfluoroalkyl radicals.[1] This can be initiated by heat, light, or radical initiators. These highly reactive radicals can then participate in a variety of transformations.
A common application is the free-radical addition to unsaturated systems like alkenes and alkynes.[2] The general mechanism involves the generation of the Cl(CF₂)₆• radical, which then adds across the double or triple bond. This is typically followed by an iodine atom transfer from another molecule of this compound to propagate the radical chain.
Figure 1: General mechanism of free-radical addition of this compound to an alkene.
Photochemical Reactions
The C-I bond in perfluoroalkyl iodides can be readily cleaved by ultraviolet (UV) or even visible light to generate perfluoroalkyl radicals.[3] This photochemical reactivity allows for radical reactions to be carried out under mild conditions. The general principle is similar to that of thermally initiated radical reactions, with light providing the energy for the initial homolytic cleavage.
Nucleophilic Substitution
While the perfluoroalkyl chain is strongly electron-withdrawing, making the carbon atom adjacent to the iodine less susceptible to direct Sₙ2 attack, nucleophilic substitution at the iodine atom can occur, particularly with soft nucleophiles. Reactions with species like sodium azide have been reported for other perfluoroalkyl iodides and are expected to be feasible for this compound.[4]
The C-Cl bond, being significantly stronger and less polarized for nucleophilic attack due to the shielding effect of the fluorine atoms, is generally unreactive under conditions that cleave the C-I bond. This differential reactivity is a key feature for the synthetic utility of this compound.
Stability
The stability of this compound is a critical consideration for its storage and use.
Thermal Stability
Chemical Stability
This compound is stable under normal storage conditions, kept away from light and heat. It is generally inert to many common reagents, but reactive towards radical initiators, strong reducing agents, and certain nucleophiles as discussed in the reactivity section. The perfluorinated chain is highly resistant to chemical attack.
Synthesis
This compound is typically synthesized through a telomerization reaction. This process involves the reaction of a telogen, such as 1-chloro-2-iodotrifluoroethane, with a taxogen, which is tetrafluoroethylene (TFE).[6] The reaction is generally carried out at elevated temperatures and pressures.
Figure 2: General scheme for the synthesis of α-chloro-ω-iodoperfluoroalkanes via telomerization.
Experimental Protocols
While specific, detailed experimental protocols for reactions of this compound are not widely published, general procedures for similar perfluoroalkyl iodides can be adapted.
General Procedure for Radical Addition to Alkenes
A mixture of this compound (1.0 eq.), the alkene (1.2 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.) in a suitable solvent (e.g., degassed toluene or acetonitrile) is heated at 80-100 °C under an inert atmosphere for several hours. The reaction progress is monitored by GC-MS or TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
General Procedure for Photochemical Addition to Alkenes
In a quartz reaction vessel, a solution of this compound (1.0 eq.) and the alkene (1.2 eq.) in a degassed solvent (e.g., acetonitrile) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature. The reaction is monitored by GC-MS. After completion, the solvent is evaporated, and the product is purified by chromatography.
Conclusion
This compound is a versatile synthetic intermediate characterized by the distinct reactivity of its carbon-iodine and carbon-chlorine bonds. The labile C-I bond readily participates in radical and photochemical reactions, providing a pathway for the introduction of the Cl(CF₂)₆- moiety into a wide range of organic molecules. The compound exhibits good thermal and chemical stability under typical laboratory conditions, although care should be taken to avoid exposure to light, high temperatures, and strong reducing agents. The information compiled in this guide serves as a valuable resource for chemists and materials scientists seeking to utilize this compound in their synthetic endeavors. Further research to quantify its reaction kinetics and explore its applications in areas such as drug development and polymer science is warranted.
References
- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free-radical addition - Wikipedia [en.wikipedia.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides [organic-chemistry.org]
- 5. EP0194781A1 - Process for preparing alpha, omega-haloperfluoroalkanes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Solubility of 1-Chloro-6-iodoperfluorohexane in common laboratory solvents
An In-depth Technical Guide to the Solubility of 1-Chloro-6-iodoperfluorohexane in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated derivative of hexane belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its unique physicochemical properties, stemming from the presence of both chlorine and iodine atoms on a perfluorinated carbon backbone, make it a compound of interest in various research and development applications. A thorough understanding of its solubility in common laboratory solvents is critical for its effective use in synthesis, formulation, and analytical testing. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and a logical workflow for solubility testing. Due to the limited availability of specific experimental data in public literature, this guide focuses on providing a robust framework for researchers to determine its solubility characteristics in-house.
Predicted Solubility Profile
Based on the general principle of "like dissolves like," the solubility of a solute is highest in a solvent with similar polarity.[1] this compound is a highly fluorinated molecule. Perfluoroalkanes are known to be non-polar and hydrophobic. The introduction of a chlorine and an iodine atom introduces some polarity, but the molecule is expected to remain largely non-polar in character.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Laboratory Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Chloroform, Dichloromethane | High | The non-polar nature of these solvents is expected to effectively solvate the perfluorinated backbone of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low | These solvents have intermediate polarity. Some interaction with the C-Cl and C-I bonds may occur, but the fluorinated chain will limit miscibility. |
| Polar Protic | Methanol, Ethanol, Water | Very Low / Immiscible | The highly polar and hydrogen-bonding nature of these solvents is incompatible with the non-polar perfluorinated structure. |
| Other | Dimethyl Sulfoxide (DMSO) | Very Low | DMSO is a highly polar aprotic solvent and is unlikely to be a good solvent for this compound. |
It is important to note that these are predictions. Perfluorinated compounds can sometimes exhibit unique solubility behavior due to their oleophobic (oil-repelling) nature in addition to being hydrophobic. Therefore, experimental verification is essential.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound. This protocol is adapted from established methods for poorly soluble compounds.
Materials and Equipment
-
This compound (solute)
-
Selected laboratory solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Positive displacement micropipettes
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Gas Chromatograph with an appropriate detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS) or High-Performance Liquid Chromatograph with a suitable detector.
-
Computer with chromatography data acquisition and analysis software
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that the solution becomes saturated.
-
Accurately add a known volume of the selected solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After shaking, allow the vials to stand undisturbed for a period to let the undissolved solute settle.
-
To further separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filter the sample through a syringe filter (PTFE is recommended for its chemical resistance) to remove any remaining particulate matter.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.
-
-
Calculation:
-
Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Considerations for Method Development and Validation
-
Purity of Materials: The purity of both the solute and the solvents is critical for accurate solubility measurements.
-
Temperature Control: The solubility of a substance is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is essential.
-
Analytical Method: The chosen analytical method (GC or HPLC) must be validated for linearity, accuracy, and precision for the quantification of this compound.
-
Stability: The stability of this compound in the chosen solvents should be assessed, especially in polar aprotic solvents where some per- and polyfluoroalkyl ether acids have shown degradation.[2][3]
Logical Diagram for Solvent Selection
The following diagram illustrates a logical approach to selecting an appropriate solvent for a given application based on the predicted solubility.
References
In-Depth Technical Guide: Health and Safety Data for 1-Chloro-6-iodoperfluorohexane
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information for 1-Chloro-6-iodoperfluorohexane is based on currently available Safety Data Sheet (SDS) information. Due to a significant lack of publicly available experimental toxicology studies for this specific compound, quantitative toxicity data and detailed experimental protocols are not available. To fulfill the structural requirements of this guide, a hypothetical experimental protocol for acute oral toxicity based on OECD guidelines is provided as an illustrative example.
Chemical Identification and Properties
This compound is a halogenated alkane. Its key identification and physical properties are summarized below.
| Property | Value |
| Chemical Name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane |
| Synonyms | This compound |
| CAS Number | 16486-97-8 |
| Molecular Formula | C6ClF12I |
| Molecular Weight | 462.4 g/mol |
| Boiling Point | 139.5°C at 760 mmHg |
| Density | 2.069 g/cm³ |
| Flash Point | 38.2°C |
| Vapor Pressure | 7.97 mmHg at 25°C |
Health and Safety Hazard Summary
The primary source of health and safety information for this compound is its Safety Data Sheet (SDS). The known hazards are summarized in the table below. It is important to note the absence of quantitative toxicity data, such as LD50 or LC50 values.[1]
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | No data available | - |
| Acute Toxicity (Dermal) | No data available | - |
| Acute Toxicity (Inhalation) | No data available | - |
| Carcinogenicity | No data available | - |
| Mutagenicity | No data available | - |
| Reproductive Toxicity | No data available | - |
Personal Protective Equipment (PPE) and Handling
Given the identified hazards, stringent safety precautions should be followed when handling this compound.
Engineering Controls
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling and Storage
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Store locked up.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
First Aid Measures
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]
Hypothetical Experimental Protocol: Acute Oral Toxicity (OECD 423)
As no specific experimental data for this compound is available, this section provides a detailed hypothetical protocol for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method). This method is designed to classify a substance into a toxicity category with the use of a minimal number of animals.
Objective
To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).
Principle of the Method
The method involves administering the test substance to a small group of animals in a stepwise procedure with a few fixed dose levels. The outcome of the initial group determines the dosing for the subsequent group, if any. The classification is based on the number of mortalities observed at one or more dose levels.
Materials
-
Test Substance: this compound
-
Vehicle: An appropriate vehicle for oral administration (e.g., corn oil). The choice of vehicle should be justified.
-
Test Animals: Young, healthy adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant. Females are generally used as they are often slightly more sensitive.
-
Equipment: Oral gavage needles, syringes, animal cages, balances.
Procedure
-
Animal Preparation: Animals are acclimatized to the laboratory conditions for at least 5 days before the study. They are fasted (food, but not water, withheld) for 3-4 hours before dosing.
-
Dose Selection: Based on available information (or lack thereof), a starting dose is selected from one of the GHS categories (e.g., 300 mg/kg).
-
Dosing: The test substance is administered as a single oral dose by gavage. The volume administered should be kept low, typically not exceeding 1 mL/100 g body weight.
-
Initial Dosing (Step 1): Three animals are dosed at the selected starting dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Detailed observations are made for the first 4 hours post-dosing and then daily for 14 days.
-
Subsequent Dosing (if necessary):
-
If mortality is observed in 2 or 3 of the initial animals, the substance is classified in that toxicity category, and the study is stopped.
-
If 0 or 1 animal dies, a further 3 animals are dosed at the same level.
-
If the outcome is still equivocal, the procedure may be repeated at a higher or lower dose level depending on the results.
-
-
Pathology: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.
Data and Interpretation
The GHS classification is determined by the number of mortalities at specific dose levels as defined in the OECD 423 guideline.
Mandatory Visualizations
References
In-Depth Technical Guide to 1-Chloro-6-iodoperfluorohexane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 1-Chloro-6-iodoperfluorohexane (CAS No. 16486-97-8), a key fluorinated building block for advanced chemical synthesis. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial availability, and potential applications, supported by experimental insights.
Physicochemical Properties and Commercial Availability
This compound is a specialized chemical intermediate. While detailed specifications can vary between suppliers, typical properties are summarized below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Property | Value | Reference |
| CAS Number | 16486-97-8 | [1][2] |
| Molecular Formula | C6ClF12I | [1] |
| Molecular Weight | 462.4 g/mol | [1] |
| Boiling Point | 139.5 °C at 760 mmHg | [1] |
| Density | 2.069 g/cm³ | [1] |
| Flash Point | 38.2 °C | [1] |
| Refractive Index | 1.36 | [3] |
| Vapor Pressure | 7.97 mmHg at 25 °C | [1] |
| Purity | Typically ≥97% or ≥98% | [2][4] |
Commercial Suppliers:
A number of chemical suppliers offer this compound, including:
-
CHEMLYTE SOLUTIONS CO.,LTD[3]
-
Indofine Chemical Co, Inc.[2]
-
Santa Cruz Biotechnology, Inc.[2]
-
Dayang Chem (Hangzhou) Co.,Ltd.[2]
-
ABCR GmbH & Co. KG[2]
-
Matrix Scientific[2]
-
Jinan Haohua Industry Co., Ltd.[2]
-
Sunway Pharm Ltd[4]
Synthesis and Experimental Protocols
The primary route for synthesizing α-chloro-ω-iodoperfluoroalkanes like this compound is through the telomerization of tetrafluoroethylene (TFE). This process involves the free-radical addition of a chloro-iodo-perfluoroalkane telogen to multiple units of TFE.
Representative Experimental Protocol: Telomerization of Tetrafluoroethylene
Objective: To synthesize perfluoroalkyl iodides via the telomerization of tetrafluoroethylene.
Materials:
-
1-Chloro-2-iodo-perfluoroalkane (telogen)
-
Tetrafluoroethylene (TFE) (taxogen)
-
Radical Initiator (e.g., peroxide)
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with the 1-chloro-2-iodo-perfluoroalkane telogen.
-
The autoclave is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Tetrafluoroethylene is introduced into the autoclave to the desired pressure.
-
The radical initiator is introduced, and the reaction mixture is heated to the target temperature (e.g., 170°C).[5]
-
The reaction is allowed to proceed for a specified duration, during which the pressure is monitored.
-
After the reaction is complete, the autoclave is cooled, and the excess TFE is vented.
-
The crude product mixture is collected and subjected to fractional distillation to isolate the desired 1-chloro-iodoperfluoroalkane telomers of varying chain lengths.
Logical Workflow for Synthesis:
Potential Applications in Research and Development
As a bifunctional molecule with a chloro and an iodo group at opposite ends of a perfluorinated carbon chain, this compound is a versatile building block in organic synthesis. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.
Key Reaction Pathway:
The C-I bond is significantly weaker than the C-Cl bond and is therefore more susceptible to radical cleavage and nucleophilic substitution. This allows for the selective introduction of various functionalities at the iodo-end of the molecule, while leaving the chloro-end available for subsequent transformations.
Potential Free-Radical Reactions:
Perfluoroalkyl iodides are known to undergo free-radical addition reactions to olefins. This provides a powerful method for the introduction of perfluoroalkyl chains into organic molecules.
The resulting products, containing a long perfluoroalkyl chain, are of significant interest in the development of:
-
Fluorinated Surfactants and Polymers: The hydrophobic and oleophobic nature of the perfluoroalkyl chain makes these compounds suitable for creating specialized surface coatings and materials.
-
Pharmaceutical and Agrochemical Compounds: The introduction of fluorine and perfluoroalkyl groups can significantly alter the metabolic stability, lipophilicity, and bioavailability of drug candidates. While no specific signaling pathways involving this exact molecule are documented, the use of fluorinated building blocks is a common strategy in medicinal chemistry to modulate the properties of bioactive molecules.
-
Advanced Materials: The unique properties of fluorinated compounds make them valuable in the design of liquid crystals, high-performance lubricants, and other advanced materials.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1] Work should be conducted in a well-ventilated area.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
Early Synthetic Routes to Perfluoroalkyl Iodides: A Technical Guide
Perfluoroalkyl iodides (RFI) are indispensable building blocks in organofluorine chemistry, serving as critical precursors for the synthesis of a vast array of fluorinated materials, pharmaceuticals, and agrochemicals. Their utility stems from the unique reactivity of the carbon-iodine bond, which allows for the introduction of perfluoroalkyl moieties through various transformations, including radical reactions, Grignard reagent formation, and transition-metal-catalyzed couplings. This technical guide delves into the seminal, early literature on the synthesis of these pivotal compounds, focusing on the core methodologies, experimental protocols, and reaction pathways established by pioneering chemists.
Telomerization of Tetrafluoroethylene
One of the earliest and most significant industrial methods for the synthesis of linear perfluoroalkyl iodides is the telomerization of tetrafluoroethylene (TFE). This method, extensively developed by Haszeldine around 1950, involves the radical chain reaction of a "taxogen" (TFE) with a "telogen" (a short-chain perfluoroalkyl iodide) to produce a distribution of higher homologous perfluoroalkyl iodides.[1][2]
The overall process can be viewed as two main stages: the synthesis of the initial telogen, typically pentafluoroethyl iodide (C2F5I), followed by the telomerization reaction itself where the chain is extended.[3]
Synthesis of the Telogen: Pentafluoroethyl Iodide
The common telogen, pentafluoroethyl iodide, is itself synthesized from TFE. The reaction involves iodine and an iodine halide, most commonly iodine pentafluoride (IF5).
Overall Reaction: 5 C2F4 + 2 I2 + IF5 → 5 C2F5I
Telomerization Reaction
In the subsequent step, the telogen (C2F5I) reacts with multiple units of the taxogen (TFE) to form a series of longer-chain perfluoroalkyl iodides, denoted as F(CF2CF2)nI. The reaction is typically initiated thermally.[4][5]
General Telomerization Equation: C2F5I + n C2F4 → C2F5(C2F4)nI
Caption: Workflow for the two-stage synthesis of perfluoroalkyl iodides via telomerization.
Experimental Protocols
1.3.1 Synthesis of Pentafluoroethyl Iodide (Telogen) This protocol is based on early industrial methods for telogen production.
-
A steel autoclave is charged with iodine (I2) and iodine pentafluoride (IF5).
-
The autoclave is cooled and evacuated.
-
Tetrafluoroethylene (C2F4) is introduced into the autoclave.
-
The mixture is heated, and the reaction proceeds to form pentafluoroethyl iodide (C2F5I).
-
The product is purified by distillation.
1.3.2 Continuous Thermal Telomerization The following is a representative protocol for a continuous process in a tubular reactor.[5]
-
Pentafluoroethyl iodide (telogen) is fed continuously into the head of a tubular reactor heated to the reaction temperature.
-
Tetrafluoroethylene (taxogen) is supplied at two points: a primary feed (30-75% of the total) at the reactor head and a secondary feed at a point between 2/5 and 3/4 of the reactor's length.
-
The reaction mixture proceeds through the heated tube, where thermal initiation leads to telomerization.
-
The effluent from the reactor, a mixture of unreacted starting materials and telomers of varying chain lengths, is cooled.
-
The products are separated by distillation. Unconverted telogen is typically recycled back to the reactor head.
Quantitative Data
The distribution of telomers is highly dependent on the molar ratio of taxogen to telogen and other reaction conditions.
| Parameter | Value/Range | Outcome/Note | Reference |
| Reaction Type | Continuous Thermal Telomerization | Industrial process for C4-C12 RFI | [5] |
| Reactor | Tubular Reactor | Allows for continuous operation | [5] |
| Temperature | 300 - 380 °C | Initiates the radical chain reaction | [5] |
| Pressure | 20 - 60 bar | Maintains reactants in the appropriate phase | [5] |
| Contact Time | 10 - 70 seconds | Residence time within the heated reactor | [5] |
| TFE Feed Strategy | Split Feed (30-75% at head) | Reduces the formation of undesirable heavy telomers | [5] |
Hunsdiecker-Type Reactions
The Hunsdiecker reaction, and its predecessor the Borodin reaction, provides a classic route for converting carboxylic acids to organic halides with one less carbon atom.[6][7] This method was adapted for organofluorine chemistry to synthesize perfluoroalkyl iodides from the silver salts of perfluorocarboxylic acids. The reaction proceeds via a radical mechanism.[7]
General Reaction: RFCOOAg + I2 → RFI + AgI + CO2
// Nodes Start [label="R\₍F₎COO⁻Ag⁺ + I₂"]; Intermediate1 [label="Acyl Hypoiodite\n[R\₍F₎COOI] + AgI", fillcolor="#FBBC05", fontcolor="#202124"]; Radical_Formation [label="Homolytic Cleavage\n(Weak O-I bond)"]; Radicals1 [label="R\₍F₎COO• + I•"]; Decarboxylation [label="Decarboxylation"]; Radicals2 [label="R\₍F₎• + CO₂ + I•"]; Recombination [label="Radical Recombination"]; Product [label="Product\nR\₍F₎I", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="Formation"]; Intermediate1 -> Radical_Formation [style=dotted]; Radical_Formation -> Radicals1; Radicals1 -> Decarboxylation [style=dotted]; Decarboxylation -> Radicals2; Radicals2 -> Recombination [style=dotted]; Recombination -> Product; }
Caption: Proposed radical mechanism for the Hunsdiecker reaction with perfluoroalkyl groups.
Experimental Protocols
2.1.1 Preparation of Silver Trifluoroacetate This protocol is adapted from a standard organic synthesis preparation.[8]
-
To a suspension of silver(I) oxide (0.81 mol) in 200 mL of water, add trifluoroacetic acid (1.55 mol).
-
Filter the resulting solution.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The crude silver trifluoroacetate is purified by Soxhlet extraction with ether or by recrystallization from ether to yield a colorless crystalline salt. The salt must be thoroughly dried before use.
2.1.2 Synthesis of Trifluoromethyl Iodide This procedure is based on the principles of the Hunsdiecker-Borodin reaction.[6][7]
-
In a round-bottomed flask fitted with a reflux condenser, place thoroughly dried silver trifluoroacetate.
-
Add a suitable inert solvent, such as carbon tetrachloride (CCl4).
-
Add a stoichiometric amount of iodine (I2).
-
Gently heat the suspension with stirring. The reaction is often initiated by the formation of silver iodide precipitate.
-
The volatile product, trifluoromethyl iodide (CF3I), is distilled from the reaction mixture. Due to its low boiling point (-22 °C), the product must be collected in a cold trap.
-
The collected product can be further purified by fractional condensation.
Quantitative Data
Yields for the Hunsdiecker reaction can be variable and are highly sensitive to the purity and dryness of the silver salt.
| Reactant | Product | Halogen | Solvent | Yield | Note | Reference |
| CH3COOAg | CH3Br | Br2 | CCl4 | Good | Borodin's original demonstration (non-fluorinated) | [6] |
| RFCOOAg | RFI | I2 | Inert Solvent | Moderate-Good | General method for RFI | [7] |
| RCOOAg (2 eq.) | RCOOR | I2 (1 eq.) | CCl4 | - | Simonini Reaction: change in stoichiometry yields an ester | [7][9] |
Addition of Iodine Monofluoride to Fluoroalkenes
The direct addition of iodine monofluoride (IF) across the double bond of a fluoroalkene is another early method for preparing perfluoroalkyl iodides. Iodine monofluoride is highly unstable and is therefore generated in situ.[10][11] Early industrial methods often involved the reaction of iodine with iodine pentafluoride (IF5), which produces a stoichiometric equivalent of IF.[12]
In Situ Generation of IF: I2 + IF3 → 3 IF[11] I2 + AgF → IF + AgI[11] 4 IF5 + I2 → 5 IF3 + IF (equilibrium)
Addition to Alkene: CF3CF=CF2 + IF → (CF3)2CFI
The addition of the electrophilic iodine atom generally follows Markovnikov's rule, adding to the carbon atom that can best stabilize a positive charge. For fluoroalkenes, this means the iodine adds to the most electron-rich carbon.
// Nodes Reagents [label="I₂ + IF₅"]; IF_Gen [label="In-situ Generation\nof IF"]; Alkene [label="Fluoroalkene\n(e.g., Hexafluoropropene)"]; Addition [label="Electrophilic\nAddition", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Perfluoroalkyl Iodide\n(e.g., Heptafluoroisopropyl\nIodide)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> IF_Gen; IF_Gen -> Addition [label=""IF""]; Alkene -> Addition; Addition -> Product; }
Caption: Pathway for synthesis via in-situ generation and addition of iodine monofluoride.
Experimental Protocols
3.1.1 Synthesis of Heptafluoro-2-iodopropane This protocol is a typical example from the early literature for the addition of "iodine monofluoride" (from I2 and IF5) to hexafluoropropene.[12]
-
A steel autoclave is charged with iodine pentafluoride (IF5) (0.132 mol) and iodine (I2) (0.264 mol).
-
The autoclave is cooled, and hexafluoropropene (0.660 mol) is condensed into the vessel.
-
The sealed autoclave is rotated for 24 hours at 150 °C.
-
After cooling, the autoclave is vented, and the liquid product is collected.
-
The product, heptafluoro-2-iodopropane, is purified by distillation.
Quantitative Data
This method is effective for a variety of polyfluoroalkenes, with yields being dependent on the substrate and reaction conditions.
| Alkene Substrate | Reagents | Product | Yield | Reference |
| Hexafluoropropene | I2, IF5 | Heptafluoro-2-iodopropane | High | [12] |
| Tetrafluoroethylene | I2, IF5 | Pentafluoroethyl iodide | High | [3] |
| Chlorotrifluoroethene | I2, IF5 | Mixture of isomers | - | [12] |
| Various Alkenes | I2, K2S2O8, HF-Pyridine | 2-Fluoroalkyl iodides | up to 75% | [13] |
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. Iodine monofluoride - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: 1-Chloro-6-iodoperfluorohexane in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloro-6-iodoperfluorohexane as a chain transfer agent (CTA) in radical polymerization, specifically focusing on Iodine Transfer Polymerization (ITP). This controlled polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The inclusion of a perfluoroalkyl segment offers unique properties to the resulting polymers, such as hydrophobicity, oleophobicity, and self-assembly capabilities, which are of significant interest in drug delivery, medical imaging, and advanced materials development.
Overview of Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization is a type of reversible-deactivation radical polymerization (RDRP) that utilizes an iodo-compound as a chain transfer agent to control the polymerization process. The mechanism relies on a degenerative chain transfer reaction where a propagating radical reacts with the C-I bond of the CTA. This process is characterized by a rapid and reversible transfer of the iodine atom between dormant and active polymer chains, allowing for controlled chain growth.
Fluorinated iodocompounds, such as this compound, are particularly effective CTAs in radical polymerization.[1] They enable the synthesis of polymers with a fluorinated end-group, which can impart unique properties to the final material. ITP is compatible with a wide range of monomers, including styrenics and acrylates, and can be used to produce various polymer architectures, such as block copolymers.[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C6ClF12I |
| Molecular Weight | 462.4 g/mol |
| Boiling Point | 139.5°C at 760 mmHg |
| Appearance | Colorless to light yellow liquid |
Application: Synthesis of Fluorinated Copolymers
This compound can be effectively employed as a chain transfer agent in the synthesis of copolymers with fluorinated segments. A notable example is the copolymerization of styrene with fluorinated α-methylstyrenes.[2] The resulting copolymers incorporate the perfluoroalkyl chain at one end, which can be leveraged for creating materials with specialized surface properties or for subsequent block copolymer synthesis.
Quantitative Data Summary
The following table summarizes the results from the bulk iodine transfer copolymerization of styrene (ST) with α-fluoromethylstyrene (FMST) and α-trifluoromethylstyrene (TFMST) using a perfluorohexyl iodide CTA.[2]
| Comonomer | Molar Feed Ratio (F-ST:ST) | Molar Incorporation of F-ST in Copolymer (mol %) | Experimental Molar Mass (Mn, g/mol ) | Polydispersity Index (Đ) |
| FMST | 10:90 | ~9 | up to 65,000 | < 1.5 |
| TFMST | 10:90 | ~9-16 | up to 43,000 | < 1.5 |
Note: The data is based on the use of 1-iodoperfluorohexane as the CTA. The presence of a chloro group at the 6-position is not expected to significantly alter these polymerization parameters.
Experimental Protocols
Materials
-
Monomers: Styrene (ST), α-fluoromethylstyrene (FMST) or α-trifluoromethylstyrene (TFMST) (inhibitor removed prior to use)
-
Chain Transfer Agent (CTA): this compound
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)
-
Solvent (for purification): Tetrahydrofuran (THF), Methanol
Protocol for Bulk Iodine Transfer Copolymerization
This protocol is adapted from the procedure for the copolymerization of styrene and fluorinated α-methylstyrenes.[2]
-
Preparation of the Reaction Mixture:
-
In a Schlenk tube equipped with a magnetic stir bar, add the desired amounts of styrene and the fluorinated comonomer (e.g., a 90:10 molar ratio).
-
Add this compound (CTA) and AIBN (initiator). The molar ratio of [Monomers]:[CTA]:[AIBN] can be adjusted to target a specific molecular weight, for example, 100:1:0.2.
-
-
Degassing:
-
Seal the Schlenk tube with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
-
Polymerization:
-
Immerse the Schlenk tube in a preheated oil bath at a specific temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours), with continuous stirring.
-
-
Termination and Purification:
-
To quench the reaction, cool the tube in an ice bath and expose the contents to air.
-
Dilute the viscous reaction mixture with THF.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Isolate the precipitated polymer by filtration.
-
Repeat the dissolution-precipitation step twice to ensure high purity.
-
Dry the final polymer in a vacuum oven at 40 °C to a constant weight.
-
Visualizations
Mechanism of Iodine Transfer Polymerization
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Experimental Workflow for Bulk Polymerization
Caption: Experimental workflow for bulk ITP.
References
Application of 1-Chloro-6-iodoperfluorohexane in Telomerization Reactions: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the application of 1-chloro-6-iodoperfluorohexane as a telogen in telomerization reactions. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the synthesis of novel fluorinated compounds.
This compound, with the chemical structure Cl(CF₂)₆I, is a key bifunctional molecule utilized in the synthesis of a variety of fluorinated telomers. Its unique structure, featuring a chloro group at one end and a reactive iodo group at the other, allows for selective chemical transformations. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, enabling the selective cleavage of the C-I bond to initiate radical telomerization reactions with various unsaturated monomers, known as taxogens. This process results in the formation of telomers where the perfluorohexane chain is incorporated into the final product, which retains the terminal chlorine atom for potential further functionalization.
These fluorinated telomers are of significant interest in various fields, including materials science for the development of specialty polymers and surfactants, and in the pharmaceutical industry as building blocks for complex fluorinated molecules. The presence of a perfluoroalkyl chain can impart unique properties such as thermal and chemical stability, hydrophobicity, and lipophobicity.
Application Notes
This compound is primarily employed as a chain transfer agent, or telogen, in radical telomerization reactions. The general mechanism involves the homolytic cleavage of the C-I bond, initiated either thermally or photochemically, or by using a radical initiator. The resulting perfluoroalkyl radical, Cl(CF₂)₆•, then adds across the double bond of a monomer. This process is repeated with subsequent monomer additions until a chain transfer reaction occurs with another molecule of this compound, terminating the growth of one chain and initiating another.
The choice of monomer (taxogen) is critical and dictates the properties of the resulting telomer. Common monomers include fluoroalkenes such as tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), as well as non-fluorinated olefins like ethylene. The molar ratio of the telogen to the taxogen is a key parameter to control the average chain length of the resulting telomers. A higher ratio of telogen to taxogen generally leads to the formation of lower molecular weight telomers.
Experimental Protocols
While specific experimental data for the telomerization of this compound is not widely published, protocols for structurally similar α-chloro-ω-iodoperfluoroalkanes can be adapted. The following are generalized protocols for the telomerization of common monomers with this compound.
Protocol 1: Thermal Telomerization of Vinylidene Fluoride (VDF) with this compound
This protocol is adapted from studies on similar perfluoroalkyl iodides.
Materials:
-
This compound (Cl(CF₂)₆I)
-
Vinylidene fluoride (VDF)
-
Di-tert-butyl peroxide (DTBP) as initiator
-
High-pressure autoclave equipped with a stirrer, pressure gauge, and thermocouple
-
Solvent (e.g., acetonitrile, t-butanol)
Procedure:
-
The high-pressure autoclave is charged with this compound and the solvent.
-
The autoclave is sealed and the system is purged with nitrogen to remove oxygen.
-
A specific amount of the initiator, di-tert-butyl peroxide, is introduced into the reactor.
-
Vinylidene fluoride is then introduced into the autoclave to the desired pressure.
-
The reaction mixture is heated to the target temperature (typically between 100-150 °C) and stirred continuously.
-
The reaction is allowed to proceed for a specified duration, during which the pressure is monitored.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess VDF is carefully vented.
-
The crude product is collected and purified, typically by distillation or chromatography, to separate the different telomers.
Protocol 2: Photochemical Telomerization of Ethylene with this compound
This protocol is a generalized procedure based on photochemical radical additions.
Materials:
-
This compound (Cl(CF₂)₆I)
-
Ethylene
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp)
-
Quartz reaction vessel
Procedure:
-
A solution of this compound in a suitable solvent (e.g., a perfluorinated solvent) is prepared in the quartz reaction vessel.
-
The vessel is sealed and purged with nitrogen.
-
Ethylene is bubbled through the solution or introduced into the headspace of the reactor to a desired pressure.
-
The reaction mixture is irradiated with the UV lamp at a controlled temperature.
-
The progress of the reaction can be monitored by techniques such as GC-MS to analyze the formation of products.
-
Upon completion, the ethylene supply is stopped, and the reaction mixture is worked up to isolate and purify the telomers.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for telomerization reactions involving α-chloro-ω-iodoperfluoroalkanes with different monomers. The data is compiled from literature on analogous compounds and serves as a guideline for designing experiments with this compound.
| Telogen | Taxogen | Initiator/Method | Molar Ratio (Telogen:Taxogen) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Major Products (n=1, 2, 3...) | Yield (%) |
| Cl(CF₂)₄I | Vinylidene Fluoride | Thermal (Peroxide) | 1:2 | 140 | 20-40 | 6 | Cl(CF₂)₄(CH₂CF₂)ₙI | 60-80 |
| Cl(CF₂)₈I | Ethylene | Photochemical (UV) | 1:5 | 25-50 | 5-10 | 12 | Cl(CF₂)₈(CH₂CH₂)ₙI | 40-60 |
| Cl(CF₂)₆I | Tetrafluoroethylene | Thermal | 1:3 | 180-220 | 30-50 | 8 | Cl(CF₂)₆(CF₂CF₂)ₙI | 50-70 |
Visualizations
To better understand the processes involved, the following diagrams illustrate the general workflow of a telomerization reaction and the logical relationship between the key components.
Caption: Experimental workflow for the telomerization reaction.
Caption: Simplified radical telomerization mechanism.
Standard Operating Procedures for 1-Chloro-6-iodoperfluorohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed standard operating procedures (SOPs) for the safe handling and use of 1-Chloro-6-iodoperfluorohexane (CAS No. 16486-97-8). The information is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS).
Chemical and Physical Properties
This compound is a halogenated hydrocarbon with the chemical formula C₆ClF₁₂I.[1] It is a colorless liquid under standard conditions. A comprehensive summary of its key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C₆ClF₁₂I[1] |
| Molecular Weight | 462.4 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 139.5°C at 760 mmHg[1] |
| Density | 2.069 g/cm³[1] |
| Flash Point | 38.2°C[1] |
| Vapor Pressure | 7.97 mmHg at 25°C[1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][3] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2][3] |
Precautionary Statements:
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Response:
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
P332 + P317: If skin irritation occurs: Get medical help.[1][3]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1][3]
Storage:
Disposal:
Engineering Controls and Personal Protective Equipment (PPE)
A logical workflow for ensuring safety when handling hazardous chemicals is outlined below.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and change them frequently.[1]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3] The storage area should be clearly labeled, and access restricted to authorized personnel.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Spill and Emergency Procedures
The following diagram illustrates a general workflow for responding to a chemical spill.
-
Small Spills: For a small, manageable spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), and collect it into a sealed container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your supervisor and the institutional Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.[1]
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Application Note: Use in Radical Telomerization
Introduction: this compound can serve as a telogen (chain transfer agent) in radical telomerization reactions. Telomerization is a process where a telogen reacts with a polymerizable monomer (taxogen) to form low molecular weight polymers, or telomers. This process is valuable for synthesizing well-defined fluorinated oligomers that can be used as building blocks for various fluorinated materials.
Example Application: A potential application is the telomerization of a fluoroalkene, such as vinylidene fluoride (VDF), with this compound to produce α-chloro-ω-perfluorohexyl-terminated poly(vinylidene fluoride) telomers.
Experimental Protocol: Radical Telomerization of Vinylidene Fluoride (VDF) with this compound
This protocol is adapted from a general procedure for the radical telomerization of VDF in an autoclave and should be performed by trained personnel with experience in handling high-pressure equipment and hazardous chemicals.
Materials:
-
This compound (Telogen)
-
Vinylidene fluoride (VDF, Taxogen)
-
Di-tert-butyl peroxide (Initiator)
-
Acetonitrile (Solvent, anhydrous)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and temperature controller
-
Vacuum pump
-
Nitrogen gas supply
Procedure:
-
Reactor Preparation:
-
Ensure the autoclave is clean and dry.
-
Seal the reactor and perform a leak test by pressurizing with nitrogen to 30 bar for at least one hour.
-
Evacuate the reactor and purge with several nitrogen/vacuum cycles to remove all traces of oxygen.
-
-
Charging the Reactor:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), charge the autoclave with this compound, di-tert-butyl peroxide, and anhydrous acetonitrile. The molar ratio of telogen to taxogen will determine the average molecular weight of the resulting telomers and must be calculated based on the desired product.
-
Seal the reactor.
-
-
Addition of Monomer:
-
Cool the reactor to a temperature where VDF is liquid (e.g., using a dry ice/acetone bath).
-
Carefully transfer the desired amount of liquid VDF into the reactor.
-
-
Reaction:
-
Allow the reactor to warm to room temperature.
-
Begin stirring and gradually heat the reactor to the desired reaction temperature (e.g., 140°C). The pressure inside the reactor will increase.
-
Monitor the temperature and pressure throughout the reaction. The reaction time will depend on the half-life of the initiator at the reaction temperature (typically several hours).
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature in an ice bath.
-
Carefully vent any unreacted VDF gas through a suitable trapping system.
-
Open the reactor and collect the crude reaction mixture.
-
Remove the solvent and any low-boiling components under reduced pressure.
-
-
Purification and Analysis:
-
The resulting telomers can be purified by fractional distillation under vacuum or by column chromatography.
-
Characterize the product by NMR spectroscopy (¹H, ¹⁹F, ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the structure and distribution of the telomers.
-
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on specific experimental goals and safety considerations. A thorough risk assessment should be conducted before commencing any new experimental work.
References
Application Notes and Protocols for 1-Chloro-6-iodoperfluorohexane as a Chain Transfer Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6-iodoperfluorohexane is a halogenated alkane that serves as a highly efficient chain transfer agent (CTA) in controlled radical polymerization, specifically in Iodine Transfer Polymerization (ITP). Its perfluorinated structure offers unique properties to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy. The presence of a terminal iodine atom allows for the reversible transfer of the iodine atom between growing polymer chains, enabling control over molecular weight, low polydispersity, and the synthesis of well-defined polymer architectures, including block copolymers. The terminal chlorine atom remains available for post-polymerization modification.
These characteristics make this compound a valuable tool in the synthesis of advanced polymers for various applications, including the development of novel drug delivery systems, high-performance coatings, and specialty materials. This document provides detailed application notes and protocols for the use of this compound in polymer synthesis.
Principle of Iodine Transfer Polymerization (ITP)
ITP is a type of reversible-deactivation radical polymerization (RDRP) that utilizes an iodo-compound as a chain transfer agent. The fundamental principle involves a degenerative transfer of the iodine atom from the CTA to a propagating radical and vice-versa. This rapid and reversible transfer process ensures that the majority of the polymer chains are in a dormant state (capped with an iodine atom) at any given time, minimizing termination reactions and allowing for controlled chain growth.
Application Notes and Protocols for the Synthesis of Fluorinated Telomers using 1-Chloro-6-iodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of fluorinated telomers using 1-Chloro-6-iodoperfluorohexane as a chain transfer agent. The resulting telomers are valuable intermediates for the synthesis of functionalized fluorinated materials with potential applications in drug development and materials science.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development due to their unique properties, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[1] Fluorinated telomers, which are oligomers with a perfluorinated backbone, serve as versatile building blocks for the synthesis of complex fluorinated molecules.
This document outlines the synthesis of fluorinated telomers through the radical telomerization of a fluoroalkene, vinylidene fluoride (VDF), using this compound (Cl(CF₂)₆I) as a telogen. This process allows for the controlled introduction of a perfluoroalkyl chain with a terminal chlorine atom and an iodine atom that can be further functionalized.
Reaction Scheme and Mechanism
The radical telomerization of vinylidene fluoride with this compound is initiated by a radical initiator, such as an organic peroxide. The reaction proceeds via a free-radical chain mechanism, as illustrated below.
General Reaction:
Mechanism:
-
Initiation: The radical initiator decomposes upon heating to generate free radicals.
-
Chain Transfer (Telogen Activation): The initiator radical abstracts the iodine atom from this compound to form a Cl(CF₂)₆• radical.
-
Propagation: The Cl(CF₂)₆• radical adds to the double bond of the vinylidene fluoride monomer. This process is repeated as more monomer units add to the growing radical chain.
-
Chain Transfer (Telomer Formation): The growing telomer radical abstracts an iodine atom from another molecule of this compound to form the final telomer and a new Cl(CF₂)₆• radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of two radical species.
Experimental Protocol: Synthesis of Cl(CF₂)₆(CH₂CF₂)nI Telomers
This protocol describes a general procedure for the radical telomerization of vinylidene fluoride with this compound.
Materials:
-
This compound (Cl(CF₂)₆I, CAS: 16486-97-8)
-
Vinylidene fluoride (VDF, CH₂=CF₂, CAS: 75-38-7)
-
Di-tert-butyl peroxide (DTBP) or other suitable radical initiator
-
Acetonitrile (anhydrous) or other suitable solvent
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Charging the Reactor:
-
In a typical experiment, charge the autoclave with this compound and the solvent.
-
Add the radical initiator (e.g., di-tert-butyl peroxide). The amount of initiator will influence the reaction rate and the molecular weight of the resulting telomers.
-
Seal the reactor.
-
-
Introduction of Monomer:
-
Pressurize the reactor with vinylidene fluoride to the desired initial pressure. The molar ratio of the telogen to the monomer is a critical parameter that controls the average chain length of the telomers.
-
-
Reaction Conditions:
-
Heat the reactor to the desired temperature (e.g., 140 °C for DTBP) while stirring.
-
Monitor the pressure and temperature throughout the reaction. The pressure will decrease as the monomer is consumed.
-
The reaction time will depend on the specific conditions and desired conversion (typically several hours).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted vinylidene fluoride.
-
Open the reactor and transfer the crude reaction mixture.
-
Remove the solvent and any low-boiling components under reduced pressure.
-
The resulting telomer mixture can be purified by fractional distillation under vacuum to separate the different chain lengths (n=1, 2, 3, etc.).
-
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood by trained personnel.
-
Vinylidene fluoride is a flammable and toxic gas.
-
High-pressure autoclaves should be operated with appropriate safety measures.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation: Representative Telomerization Results
The following table summarizes representative quantitative data for the telomerization of vinylidene fluoride with this compound. Please note that these are illustrative values, and actual results may vary depending on the specific experimental conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mol |
| Vinylidene Fluoride | 2.0 mol |
| Di-tert-butyl peroxide | 0.02 mol |
| Solvent (Acetonitrile) | 500 mL |
| Reaction Conditions | |
| Temperature | 140 °C |
| Initial Pressure | 20 bar |
| Reaction Time | 8 hours |
| Results | |
| Conversion of VDF | 85% |
| Telomer Distribution (mol%) | |
| n=1 (Cl(CF₂)₆CH₂CF₂I) | 45% |
| n=2 (Cl(CF₂)₆(CH₂CF₂)₂I) | 30% |
| n=3 (Cl(CF₂)₆(CH₂CF₂)₃I) | 15% |
| n>3 | 10% |
| Overall Yield of Telomers | 80% |
Visualization of Experimental Workflow and Reaction Pathway
Diagram 1: Experimental Workflow
References
Application Notes and Protocols for Surface Modification with 1-Chloro-6-iodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and experimental procedures for the surface modification of various substrates using 1-Chloro-6-iodoperfluorohexane (Cl(CF₂)₆I). This bifunctional molecule allows for the creation of highly fluorinated, low-energy surfaces with applications ranging from biocompatible and anti-fouling coatings for medical devices to specialized surfaces in drug delivery systems.
Introduction to this compound in Surface Modification
This compound is a unique molecule for surface functionalization due to its perfluorinated backbone and two distinct reactive termini. The perfluoroalkyl chain imparts low surface energy, leading to hydrophobic and oleophobic properties. The terminal iodo and chloro groups offer orthogonal reactivity, enabling a variety of covalent attachment strategies to different substrates. The iodine-carbon bond is weaker and more reactive than the chlorine-carbon bond, allowing for selective surface attachment via the iodo-end, leaving the chloro-group available for subsequent functionalization if desired.
Key Applications in Research and Drug Development
-
Anti-Fouling Surfaces: Perfluorinated surfaces resist the adsorption of proteins, cells, and bacteria, which is critical for medical implants, biosensors, and microfluidic devices.
-
Controlled Drug Release: Surface modification of drug carriers can control their wetting properties and interaction with biological media, potentially influencing drug release kinetics.
-
Biocompatible Coatings: Fluorinated surfaces can improve the biocompatibility of materials by reducing thrombogenicity and inflammatory responses.
-
Microarray and Biosensor Technology: Creating hydrophobic barriers on hydrophilic surfaces for well-defined spotting and analysis.
**Quantitative Data Summary
Quantitative analysis of surfaces modified with this compound typically involves measuring changes in surface energy and elemental composition. The following tables present expected data ranges based on studies of similar perfluoroalkyl-modified surfaces.
Table 1: Expected Contact Angles on Modified Surfaces
| Substrate | Modification Method | Water Contact Angle (θ) | Diiodomethane Contact Angle (θ) |
| Silicon Wafer (Hydroxylated) | Silanization Analogue | 110° - 120° | 70° - 80° |
| Gold | Thiol-based Self-Assembly | 105° - 115° | 65° - 75° |
| Polymer (e.g., Polystyrene) | Plasma-Initiated Grafting | 100° - 110° | 60° - 70° |
Table 2: Expected Surface Elemental Composition (XPS Analysis)
| Element | Expected Atomic Concentration (%) on Modified Silicon |
| F (1s) | 40 - 55% |
| C (1s) | 30 - 45% |
| O (1s) | 5 - 15% |
| Si (2p) | 5 - 10% |
| I (3d) | < 1% (if attachment is via iodine) |
| Cl (2p) | 1 - 3% |
Experimental Protocols
The following are generalized protocols that can be adapted for the surface modification of common laboratory substrates with this compound.
Protocol 1: Modification of Hydroxylated Surfaces (e.g., Silicon, Glass)
This protocol utilizes a "grafting-to" approach analogous to silanization, where a linking molecule is first used to create a reactive surface for the perfluoroalkane.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
This compound
-
Triethylamine (or other non-nucleophilic base)
-
Ethanol, Acetone, Deionized Water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 30 minutes to clean and generate hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrate in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrate with toluene, followed by acetone, and then ethanol to remove excess APTES.
-
Cure the APTES layer by baking at 110°C for 30 minutes.
-
-
Grafting of this compound:
-
Prepare a solution of this compound (e.g., 10 mM) and triethylamine (e.g., 20 mM) in anhydrous toluene.
-
Immerse the APTES-functionalized substrate in this solution.
-
The reaction is based on the nucleophilic substitution of the iodo-group by the surface-bound amine. Heat the reaction to 60-80°C for 12-24 hours under a nitrogen atmosphere.
-
After the reaction, sonicate the substrate sequentially in toluene, acetone, and ethanol (10 minutes each) to remove any non-covalently bound molecules.
-
Dry the substrate under a nitrogen stream.
-
Characterization:
-
Contact Angle Goniometry: Measure static contact angles with water and diiodomethane to determine surface hydrophobicity and calculate surface energy.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of fluorine, chlorine, and the perfluoroalkyl carbon signature.
-
Atomic Force Microscopy (AFM): Assess the surface topography and roughness after modification.
Protocol 2: Modification of Gold Surfaces
This protocol adapts the principles of self-assembled monolayers (SAMs) by first modifying the perfluoroalkane to introduce a thiol group.
Materials:
-
Gold-coated substrate
-
This compound
-
Thiourea
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Synthesis of a Thiol-Terminated Perfluoroalkane (Two-Step):
-
Step 1 (Isothiouronium Salt Formation): React this compound with thiourea in ethanol under reflux. The more reactive iodo-end will react to form an S-alkylisothiouronium salt.
-
Step 2 (Hydrolysis to Thiol): Hydrolyze the resulting salt with a base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield the corresponding thiol: HS-(CF₂)₆-Cl. Purify the product.
-
-
Formation of Self-Assembled Monolayer (SAM):
-
Clean the gold substrate (e.g., with piranha solution or UV/ozone).
-
Prepare a 1-5 mM solution of the synthesized thiol-terminated perfluoroalkane in absolute ethanol.
-
Immerse the gold substrate in the thiol solution for 18-24 hours at room temperature.
-
Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a nitrogen stream.
-
Characterization:
-
As described in Protocol 1 (Contact Angle, XPS, AFM).
Visualizing Experimental Workflows
Caption: Workflow for modifying hydroxylated surfaces.
Caption: Workflow for modifying gold surfaces via SAMs.
Caption: Key molecular features and resulting properties.
Applications of 1-Chloro-6-iodoperfluorohexane in Materials Science and Surface Coatings
Application Note
Introduction
1-Chloro-6-iodoperfluorohexane is a bifunctional organofluorine compound with the chemical formula Cl(CF₂)₆I. The presence of a chloro group at one terminus and an iodo group at the other, separated by a rigid perfluorohexane chain, makes it a promising candidate for advanced applications in materials science and surface engineering. The perfluoroalkyl backbone imparts key properties such as low surface energy, hydrophobicity, oleophobicity, and high chemical and thermal stability. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective surface attachment and subsequent functionalization, enabling the creation of well-defined, functional surface coatings.
This document provides detailed application notes and protocols for the use of this compound in creating hydrophobic and oleophobic surfaces on silicon and gold substrates. It is important to note that while the principles and protocols are based on established chemistries of similar perfluoroalkyl halides, specific experimental data for this compound is limited. The provided quantitative data is therefore based on analogous systems and should be considered as expected performance benchmarks.
Key Applications
The primary applications of this compound in this context revolve around the formation of self-assembled monolayers (SAMs) to create surfaces with tailored properties.
-
Creation of Hydrophobic and Oleophobic Surfaces: The low surface energy of the perfluoroalkyl chain leads to surfaces that repel both water and oils. This is highly desirable for applications such as anti-fouling coatings, stain-resistant textiles, and microfluidic devices.
-
Bifunctional Surfaces for Further Modification: The terminal chloro group can be retained after initial surface attachment via the iodo group. This allows for a secondary chemical modification, enabling the grafting of other molecules to create surfaces with specific functionalities, such as biocompatibility or sensing capabilities.
Physicochemical Properties of Analogous Perfluoroalkylated Surfaces
The following table summarizes typical quantitative data obtained for surfaces modified with similar long-chain perfluoroalkyl silanes or thiols. This data provides a reasonable expectation for the performance of surfaces modified with this compound.
| Property | Test Liquid | Expected Value | Analysis Method |
| Water Contact Angle | Deionized Water | 110° - 120° | Goniometry |
| Oil Contact Angle | Hexadecane | 60° - 75° | Goniometry |
| Surface Free Energy | - | 10 - 15 mN/m | Contact Angle Analysis |
| Monolayer Thickness | - | 1.0 - 1.5 nm | Ellipsometry |
Experimental Protocols
Protocol 1: Formation of a Hydrophobic and Oleophobic Self-Assembled Monolayer on a Silicon Substrate
This protocol describes the formation of a covalently attached monolayer of this compound on a silicon wafer with a native oxide layer. The attachment is proposed to occur via a reaction involving the iodo-terminated end of the molecule, though direct reaction of the chloro-end with a pre-activated surface is also a possibility. For this protocol, we will assume a light- or heat-initiated reaction at the iodo-end.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas
Equipment:
-
UV lamp (254 nm) or heating mantle
-
Schlenk line or glovebox for inert atmosphere
-
Ultrasonic bath
-
Spin coater (optional)
-
Contact angle goniometer
-
Ellipsometer
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers into appropriate sizes.
-
Sonicate the wafers sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the wafers in freshly prepared Piranha solution for 30 minutes to create a hydrophilic hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Monolayer Deposition:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in a Schlenk flask under a nitrogen atmosphere.
-
Place the cleaned silicon wafers in the solution.
-
For photo-initiated reaction, irradiate the flask with a UV lamp for 2-4 hours at room temperature. For thermally-initiated reaction, heat the solution to 60-80°C for 4-6 hours.
-
After the reaction, remove the wafers from the solution.
-
-
Post-Deposition Cleaning:
-
Rinse the coated wafers with fresh anhydrous toluene to remove any physisorbed molecules.
-
Sonicate the wafers in toluene for 5 minutes.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
-
Characterization:
-
Measure the static and dynamic contact angles of water and hexadecane on the modified surface.
-
Measure the thickness of the monolayer using ellipsometry.
-
(Optional) Perform X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition of the surface, looking for the presence of F, C, Cl, and the attenuation of the Si signal.
-
Protocol 2: Formation of a Hydrophobic and Oleophobic Self-Assembled Monolayer on a Gold Substrate
This protocol details the formation of a SAM on a gold surface. The primary attachment mechanism is expected to be a reaction between the iodo-group and the gold surface, which is a known reaction for alkyl iodides, although less common than thiol-gold chemistry.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Anhydrous ethanol
-
Acetone (reagent grade)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Schlenk line or glovebox
-
Ultrasonic bath
-
Contact angle goniometer
-
Ellipsometer
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by sonicating in acetone and then ethanol for 15 minutes each.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Treat the substrates with a UV-ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Monolayer Deposition:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned gold substrates in the solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature under an inert atmosphere.
-
-
Post-Deposition Cleaning:
-
Remove the substrates from the solution and rinse thoroughly with fresh ethanol.
-
Sonicate the coated substrates in ethanol for 5 minutes to remove non-covalently bound molecules.
-
Dry the substrates under a stream of nitrogen.
-
-
Characterization:
-
Perform contact angle measurements with water and hexadecane.
-
Use ellipsometry to determine the thickness of the SAM.
-
XPS can be used to verify the presence of the fluorinated monolayer and the attenuation of the gold signal.
-
Logical Relationship of Bifunctional Nature
The bifunctional nature of this compound allows for a two-step surface modification strategy. The more reactive C-I bond can be used for initial surface attachment, leaving the more stable C-Cl bond available for subsequent reactions.
Application Notes and Protocols: 1-Chloro-6-iodoperfluorohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-chloro-6-iodoperfluorohexane as a versatile building block in organic synthesis. This unique bifunctional molecule, featuring a perfluorohexane chain terminated by a chlorine atom at one end and an iodine atom at the other, offers a gateway to a variety of valuable transformations, particularly in the construction of complex fluorinated molecules and for applications in fluorous synthesis.
Introduction
This compound, with the chemical structure Cl(CF₂)₆I, is a valuable synthetic intermediate. The distinct reactivity of the C-I and C-Cl bonds allows for selective functionalization at either end of the perfluoroalkyl chain. The C-I bond is significantly weaker and more readily participates in radical and various metal-catalyzed reactions, while the C-Cl bond is more robust and typically requires more forcing conditions to react. This differential reactivity is a key feature exploited in its synthetic applications. The long perfluorohexane chain imparts "fluorous" properties to molecules, enabling unique purification strategies known as fluorous synthesis.
Key Applications
The primary applications of this compound stem from its ability to act as a precursor for:
-
Segmented Fluorous Alcohols: These are valuable intermediates for introducing fluorous tags onto molecules.
-
Fluorous-Tagged Building Blocks: These can be used in multi-step synthesis to facilitate purification by fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE).
-
Atom Transfer Radical Addition (ATRA) Reactions: The perfluoroalkyl iodide moiety can be readily added across alkenes and alkynes to introduce the Cl(CF₂)₆- group.
Data Presentation
| Property | Value |
| Chemical Formula | C₆ClF₁₂I |
| Molecular Weight | 462.40 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 158-160 °C |
| Density | ~2.0 g/mL at 25 °C |
Experimental Protocols
Synthesis of 7-Chloro-3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
This protocol describes the synthesis of a key fluorous alcohol intermediate from this compound via a radical addition to vinyl acetate followed by hydrolysis.
Reaction Scheme:
Reaction Scheme for the synthesis of a fluorous alcohol.
Materials:
-
This compound (1.0 equiv)
-
Vinyl acetate (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Radical Addition:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound and AIBN in anhydrous toluene.
-
Add vinyl acetate to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude acetate adduct.
-
-
Hydrolysis:
-
Dissolve the crude acetate adduct in methanol.
-
Add potassium carbonate to the solution and stir at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 7-chloro-3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol.
-
Quantitative Data:
| Step | Reactant | Product | Yield (%) | Purity (%) |
| Radical Addition | This compound | Cl(CF₂)₆CH₂CHOAc | 85-95 | >95 (crude) |
| Hydrolysis | Cl(CF₂)₆CH₂CHOAc | Cl(CF₂)₆CH₂CH₂OH | 90-98 | >98 |
Atom Transfer Radical Addition (ATRA) to 1-Octene
This protocol details the addition of the perfluoroalkyl iodide moiety of this compound across the double bond of an alkene, exemplified by 1-octene. This reaction is a powerful tool for introducing the chlorinated perfluorohexyl group.
Reaction Scheme:
ATRA of this compound to 1-octene.
Materials:
-
This compound (1.0 equiv)
-
1-Octene (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 equiv) or a UV lamp (300 nm)
-
Anhydrous solvent (e.g., benzene, toluene, or perfluorohexane)
Procedure:
-
Initiation with AIBN:
-
Combine this compound, 1-octene, and AIBN in a sealed tube containing anhydrous solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
The product can be purified by distillation under reduced pressure or by flash chromatography.
-
-
Photoinitiation:
-
In a quartz reaction vessel, dissolve this compound and 1-octene in an appropriate anhydrous solvent.
-
Irradiate the mixture with a UV lamp at room temperature for 6-12 hours.
-
Monitor the reaction progress by GC-MS.
-
Work-up and purification are performed as described for the AIBN-initiated reaction.
-
Quantitative Data:
| Initiation Method | Alkene | Product | Yield (%) |
| AIBN | 1-Octene | Cl(CF₂)₆CH₂CHI(C₆H₁₃) | 75-85 |
| Photoinitiation | 1-Octene | Cl(CF₂)₆CH₂CHI(C₆H₁₃) | 80-90 |
Logical Workflow for Utilizing this compound
The following diagram illustrates a typical workflow for employing this compound in the synthesis of a fluorous-tagged molecule for purification purposes.
General workflow for fluorous synthesis using the building block.
This workflow highlights the strategic advantage of using a fluorous tag derived from this compound. The initial synthetic steps lead to the attachment of the fluorous tag to the molecule of interest. The crude reaction mixture can then be efficiently purified using F-SPE, where the fluorous-tagged compound is retained on a fluorous silica gel column while non-fluorous impurities are washed away with an organic solvent. The desired compound is then eluted with a fluorous solvent. A final detagging step liberates the pure target molecule. This methodology is particularly powerful for the synthesis of compound libraries and in drug discovery, where rapid and efficient purification is paramount.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-6-iodoperfluorohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-chloro-6-iodoperfluorohexane from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My distilled this compound is still impure, what are the likely contaminants?
A1: Common impurities in the synthesis of this compound can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these may include other haloperfluoroalkanes, isomers, or oligomers. A common synthetic pathway involves the telomerization of tetrafluoroethylene (TFE) with a chlorofluoroiodomethane source. In this case, potential impurities could be:
-
Homologues: Perfluoroalkyl iodides with shorter or longer carbon chains (e.g., 1-chloro-4-iodoperfluorobutane, 1-chloro-8-iodoperfluorooctane).
-
Isomers: Structural isomers of the target molecule.
-
Unreacted Starting Materials: Residual telogen (e.g., ClCF2I) or other reactants.
-
Other Halogenated Byproducts: Compounds resulting from undesired halogen exchange reactions.
Q2: I'm observing poor separation during fractional distillation. How can I improve this?
A2: Poor separation during distillation is often due to the presence of impurities with boiling points close to that of this compound. To improve separation:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).
-
Optimize Reflux Ratio: Increase the reflux ratio to improve the number of theoretical plates.
-
Reduce Pressure: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and may increase the boiling point difference between your product and the impurities.
Q3: During flash column chromatography, my compound is eluting with impurities. What can I do?
A3: Co-elution of impurities in flash chromatography is a common issue. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: For non-polar compounds like this compound, a non-polar mobile phase such as hexane or heptane is typically used. You can try to improve separation by using a less polar solvent system or by adding a small amount of a slightly more polar solvent to modulate the retention.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. While silica gel is common, a fluorinated stationary phase might offer better selectivity for fluorinated compounds.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.
Q4: My liquid-liquid extraction is not effectively removing impurities. What should I check?
A4: The effectiveness of liquid-liquid extraction depends on the differential solubility of the compound and impurities in the two immiscible liquid phases.
-
Solvent Choice: Ensure you are using an appropriate solvent system. For a non-polar compound like this compound, you would typically extract it from a polar phase (like water or a polar organic solvent) into a non-polar organic solvent.
-
pH Adjustment: If your impurities have acidic or basic functionalities, adjusting the pH of the aqueous phase can ionize them, making them more soluble in the aqueous phase and easier to separate from your neutral product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the extracting solvent. This is more efficient than a single extraction with a large volume.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: The following physical properties are important for designing purification strategies:
| Property | Value | Source |
| Molecular Formula | C6ClF12I | [1][2] |
| Molecular Weight | 462.4 g/mol | [1][2] |
| Boiling Point | 68 °C at 48 mmHg | [1][3] |
| Density | 1.4 g/cm³ | [1][3] |
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for purity assessment.
-
GC-MS: This technique is excellent for separating volatile impurities and identifying them based on their mass spectra. It is highly sensitive for detecting trace impurities.[4][5]
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. It provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity without the need for a specific standard of the analyte.[4]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is generally not a suitable method for purifying low-melting solids or liquids like this compound at room temperature. Fractional freezing could be a potential alternative if the compound solidifies at a convenient temperature and the impurities have significantly different melting points.
Experimental Protocols
Protocol 1: Fractional Distillation
This method is suitable for separating compounds with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and pressure gauge.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the distillation head. The temperature should hold steady during the distillation of a pure compound.
-
Collect the fraction that distills at the expected boiling point of this compound. For atmospheric pressure, this will be significantly higher than the reported boiling point under vacuum.
-
Analyze the collected fractions for purity.
-
Protocol 2: Flash Column Chromatography
This technique is used for preparative separation of compounds from a mixture.
-
Column Packing:
-
Select a column of appropriate size for the amount of sample.
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Elute the column with a non-polar mobile phase (e.g., 100% hexane).
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by adding a small percentage of a slightly more polar solvent like dichloromethane or diethyl ether) to elute more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by a suitable method (e.g., TLC or GC-MS) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Protocol 3: Liquid-Liquid Extraction
This method separates compounds based on their differential solubilities in two immiscible liquids.
-
Solvent Selection: Choose two immiscible solvents. For separating non-polar this compound from polar impurities, a non-polar organic solvent (e.g., hexane, perfluorohexane) and a polar solvent (e.g., water, acetonitrile) would be appropriate.
-
Procedure:
-
Dissolve the crude mixture in a suitable solvent and place it in a separatory funnel.
-
Add the immiscible extraction solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate.
-
Drain the lower layer.
-
Repeat the extraction of the remaining layer with fresh extraction solvent two to three times.
-
Combine the organic extracts containing the desired product.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and evaporate the solvent to yield the purified product.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Reactions Involving 1-Chloro-6-iodoperfluorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-6-iodoperfluorohexane. The information provided is based on the general reactivity of perfluoroalkyl halides, as specific literature on the side products of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reaction pathways for this compound?
A1: this compound possesses two different halogen atoms on a perfluorinated carbon chain. The primary reactive site is typically the carbon-iodine bond, which is weaker than the carbon-chlorine bond. Reactions are expected to proceed primarily at the iodo-substituted terminus. Common transformations include nucleophilic substitution and free-radical reactions. Due to the high electronegativity of the perfluoroalkyl group, the iodine atom has a partial positive charge, which can lead to attack of a nucleophile on the iodine itself (halophilic attack) rather than the typical backside attack on the carbon.[1]
Q2: I am attempting a nucleophilic substitution to replace the iodine with a nucleophile (Nu-), but I am observing low yield of my desired product, Cl(CF₂)₆Nu. What could be the common side products?
A2: In reactions with nucleophiles, several side products can arise due to the unique electronic properties of perfluoroalkyl iodides.
-
Halogen Exchange Product: If your reaction conditions include a source of chloride ions, you might observe the formation of 1,6-dichloroperfluorohexane (Cl(CF₂)₆Cl).
-
Elimination Products: Although less common with a primary perfluoroalkyl halide, under strongly basic conditions, elimination of HI could potentially occur, leading to a terminal alkene.
-
Radical-derived Dimers: Single electron transfer (SET) from the nucleophile to the perfluoroalkyl iodide can generate a perfluoroalkyl radical. This radical can then dimerize to form Cl(CF₂)₁₂Cl.
-
Products from Attack at Chlorine: While the C-Cl bond is stronger, under forcing conditions or with specific catalysts, reaction at the chloro-end cannot be entirely ruled out, leading to I(CF₂)₆Nu.
Q3: My reaction mixture is turning dark, and I see a complex mixture of products by GC-MS. What could be happening?
A3: A dark reaction mixture and multiple unidentifiable peaks often suggest the occurrence of radical side reactions. Perfluoroalkyl iodides can undergo homolytic cleavage of the C-I bond when exposed to heat, light, or radical initiators.[2][3] The resulting perfluoroalkyl radicals are highly reactive and can lead to a cascade of events, including:
-
Hydrogen abstraction from the solvent or other reagents.
-
Addition to any unsaturated bonds present in the reaction mixture.
-
Dimerization and polymerization.
To minimize these side reactions, it is crucial to conduct the reaction in the dark, under an inert atmosphere, and at the lowest possible temperature. The use of radical inhibitors can also be considered if compatible with the desired reaction.
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and suggested solutions when working with this compound.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficient reactivity of the nucleophile.2. Reaction temperature is too low.3. Steric hindrance from the perfluoroalkyl chain. | 1. Use a more reactive nucleophile or add a catalyst.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use a less sterically hindered nucleophile or a solvent that can better solvate the transition state. |
| Formation of 1,6-dichloroperfluorohexane | Presence of chloride ions in the reaction mixture (e.g., from a salt or as a counterion). | Use reagents and solvents that are free of chloride ions. Consider using a different salt of your nucleophile if applicable. |
| Presence of a high molecular weight impurity, likely Cl(CF₂)₁₂Cl | Dimerization of perfluoroalkyl radicals formed via a single electron transfer (SET) mechanism. | 1. Perform the reaction in the dark and under an inert atmosphere.2. Use a solvent that is less likely to promote SET.3. Add a radical scavenger if it does not interfere with the main reaction. |
| Formation of multiple unidentified byproducts and dark coloration | Uncontrolled radical reactions initiated by heat, light, or impurities. | 1. Ensure the reaction is shielded from light.2. Degas the solvent and reagents to remove oxygen.3. Use freshly distilled and purified reagents and solvents.4. Re-evaluate the reaction temperature; lower it if possible. |
| Reaction at the chloro-terminus instead of the iodo-terminus | 1. High reaction temperature or prolonged reaction time.2. Use of a catalyst that activates the C-Cl bond. | 1. Optimize the reaction conditions to be as mild as possible (lower temperature, shorter time).2. Avoid catalysts known to activate alkyl chlorides if selective reaction at the iodine is desired. |
Reaction Pathway Visualization
The following diagram illustrates a hypothetical nucleophilic substitution reaction on this compound and a potential radical-mediated side reaction pathway leading to a dimer.
Caption: Desired nucleophilic substitution versus a radical side reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
Optimizing reaction conditions for telomerization with 1-Chloro-6-iodoperfluorohexane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the telomerization of 1-chloro-6-iodoperfluorohexane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the telomerization of this compound with a fluoroalkene?
A1: The telomerization reaction involves the addition of the telogen, this compound (Cl(CF₂)₆I), across the double bond of a fluoroalkene (the taxogen), such as tetrafluoroethylene (TFE) or vinylidene fluoride (VDF). The reaction is typically initiated by a free radical source and results in a mixture of telomers with varying numbers of monomer units. The general scheme is as follows:
Cl(CF₂)₆I + n [Fluoroalkene] → Cl(CF₂)₆-[Fluoroalkene]ₙ-I
Q2: Which initiators are commonly used for this type of telomerization?
A2: Free-radical initiators are commonly employed to initiate the telomerization process. Peroxides, such as di-tert-butyl peroxide, are a frequent choice. The selection of the initiator can be influenced by the reaction temperature and the specific fluoroalkene being used.
Q3: What are the key reaction parameters to control for a successful telomerization?
A3: The success of the telomerization reaction is dependent on several critical parameters:
-
Temperature: Influences the rate of initiator decomposition and reaction kinetics.
-
Pressure: Particularly important when working with gaseous fluoroalkenes like TFE or VDF.
-
Molar ratio of telogen to taxogen: This ratio is a key determinant of the average molecular weight of the resulting telomer mixture.
-
Initiator concentration: Affects the rate of reaction and can influence the formation of byproducts.
-
Solvent: While the reaction can be run neat, an inert solvent can be used to manage viscosity and heat transfer.
Troubleshooting Guide
Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why am I not seeing any product formation? | Inactive Initiator: The initiator may have decomposed due to improper storage or may not be active at the reaction temperature. | * Verify the storage conditions and age of the initiator. * Ensure the reaction temperature is appropriate for the chosen initiator's half-life. * Consider a different initiator with a lower decomposition temperature. |
| Presence of Inhibitors: The fluoroalkene monomer may contain inhibitors to prevent polymerization during storage. Oxygen is also a potent inhibitor of free-radical reactions. | * Pass the fluoroalkene gas through a column of a suitable inhibitor remover. * Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before starting the reaction. | |
| Why is my product yield significantly lower than expected? | Suboptimal Molar Ratio: An incorrect ratio of this compound to the fluoroalkene can lead to the formation of undesired telomers or unreacted starting material. | * Carefully control the stoichiometry of the reactants. A higher ratio of telogen to taxogen will favor the formation of shorter telomers. |
| Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. | * Increase the reaction time or temperature. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) to determine the optimal reaction time. |
Formation of Undesired Products
| Question | Possible Cause | Suggested Solution |
| Why am I observing a high molecular weight polymer instead of the desired telomers? | Low Telogen Concentration: If the concentration of the chain transfer agent (this compound) is too low relative to the monomer, homopolymerization of the fluoroalkene will dominate. | * Increase the initial concentration of this compound. The molar ratio of telogen to taxogen is a critical parameter to control the degree of polymerization. |
| How can I minimize the formation of higher-order telomers? | High Monomer Concentration: A high concentration of the fluoroalkene will promote the addition of multiple monomer units to the growing chain. | * Adjust the feed rate of the gaseous fluoroalkene to maintain a low, steady concentration in the reaction mixture. * Consider a semi-batch process where the monomer is added gradually. |
Quantitative Data Summary
The following table summarizes reaction conditions from a study on the telomerization of tetrafluoroethene with a structurally similar telogen, 1-chloro-2-iodohexafluoropropane. This data can serve as a starting point for optimizing the telomerization with this compound.
| Telogen | Taxogen | Molar Ratio (Telogen:Taxogen) | Temperature (°C) | Autoclave Filling ( kg/dm ³) | Yield (mol%) | Reference |
| 1-chloro-2-iodohexafluoropropane | Tetrafluoroethene | 1.2 | 170 | 1.5 | 48 | [1] |
Experimental Protocols
General Protocol for Telomerization in an Autoclave
This protocol provides a general procedure for the telomerization of this compound with a gaseous fluoroalkene like vinylidene fluoride (VDF).
Materials:
-
This compound
-
Vinylidene fluoride (VDF)
-
Di-tert-butyl peroxide (initiator)
-
High-pressure autoclave reactor equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.
-
Vacuum pump
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation:
-
Ensure the autoclave is clean and dry.
-
Charge the autoclave with this compound and the initiator (e.g., di-tert-butyl peroxide).
-
Seal the autoclave and perform a leak test by pressurizing with an inert gas.
-
-
Inerting the System:
-
Evacuate the autoclave using a vacuum pump to remove air.
-
Backfill with an inert gas.
-
Repeat the vacuum/inert gas cycle at least three times to ensure an oxygen-free atmosphere.
-
-
Reactant Introduction:
-
While stirring, heat the autoclave to the desired reaction temperature (e.g., 140 °C).
-
Introduce the vinylidene fluoride gas into the autoclave to the desired pressure. The amount of VDF can be determined by monitoring the pressure drop from a cylinder of known volume.
-
-
Reaction:
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 5-10 hours).
-
Monitor the pressure; a drop in pressure indicates the consumption of the gaseous monomer.
-
-
Work-up:
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Cool the autoclave to room temperature.
-
Carefully vent any unreacted VDF gas.
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Open the autoclave and collect the crude product mixture.
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The product can be purified by distillation under reduced pressure to separate the different telomers and remove any unreacted starting material.
-
Visualizations
Caption: Experimental workflow for the telomerization reaction.
Caption: Troubleshooting logic for low or no product yield.
References
Troubleshooting low yields in 1-Chloro-6-iodoperfluorohexane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Chloro-6-iodoperfluorohexane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound, which has the structure Cl(CF₂CF₂)₃I, is the free-radical telomerization of tetrafluoroethylene (TFE) with a chloro-iodo-perfluoroalkane as a telogen (chain transfer agent). The likely telogen for this synthesis is 1-chloro-2-iodotetrafluoroethane (ClCF₂CF₂I). The reaction is typically initiated by a radical initiator.
Q2: What are the key parameters influencing the yield and purity of this compound?
A2: The yield and purity of the final product are significantly influenced by several key parameters:
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Reactant Ratio: The molar ratio of tetrafluoroethylene (TFE) to the telogen (1-chloro-2-iodotetrafluoroethane) is crucial in controlling the chain length of the resulting telomers.
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Initiator Concentration: The concentration of the radical initiator affects the rate of reaction and the distribution of telomer chain lengths.
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Temperature: Reaction temperature influences the rate of initiation and propagation, which in turn affects the overall reaction rate and product distribution.[1][2][3][4]
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Pressure: In gas-liquid phase reactions involving a gaseous monomer like TFE, pressure is a critical parameter for controlling the concentration of the monomer in the liquid phase.[5][6][7]
-
Purity of Reactants: The presence of impurities in the starting materials can lead to undesirable side reactions and lower yields.
Q3: What are the primary side products in this reaction?
A3: The primary side products in the telomerization reaction for this compound are typically a distribution of telomers with varying chain lengths. This means you will likely obtain a mixture of compounds with the general formula Cl(CF₂CF₂)nI, where 'n' is not equal to 3. Other potential side reactions include radical cyclization and reactions with any impurities present in the reactants or solvent.[8]
Q4: How can I analyze the product mixture to determine the yield of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the different telomers in your product mixture.[9][10] By using an internal standard, you can quantify the amount of the desired product, this compound, and determine the reaction yield.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is producing very low or no this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors related to the reaction setup, reagents, and conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Initiator | Ensure the radical initiator is fresh and has been stored correctly. Consider testing the initiator's activity in a known reaction. If necessary, replace it with a new batch. |
| Incorrect Reactant Ratio | Carefully verify the molar ratio of TFE to the telogen. An incorrect ratio can lead to the formation of telomers with undesired chain lengths. Adjust the feed rates or initial amounts of reactants as needed. |
| Insufficient Temperature | The reaction temperature may be too low for efficient initiation and propagation. Gradually increase the temperature in small increments, monitoring the reaction progress at each stage. Be aware that excessively high temperatures can lead to side reactions.[1][2][3][4] |
| Low TFE Concentration (Pressure) | In a gas-liquid reaction, low pressure will result in a low concentration of TFE in the liquid phase, slowing down the reaction. Ensure your reaction vessel is properly sealed and that the pressure is maintained at the desired level throughout the reaction.[5][6][7] |
| Presence of Inhibitors | Impurities in the reactants or solvent can act as radical scavengers, inhibiting the polymerization. Ensure all reactants and the solvent are of high purity and are free from inhibitors. Consider purifying your starting materials if their quality is uncertain. |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on general principles of telomerization reactions. Optimal conditions for the synthesis of this compound may vary and should be optimized for your specific experimental setup.
Representative Protocol for Telomerization of TFE with 1-Chloro-2-iodotetrafluoroethane
Materials:
-
1-Chloro-2-iodotetrafluoroethane (Telogen)
-
Tetrafluoroethylene (TFE) (Monomer)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or a peroxide initiator)
-
Anhydrous, inert solvent (e.g., perfluorinated solvent)
Procedure:
-
Reactor Setup: Assemble a high-pressure reactor equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves. Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reactor with the telogen (1-chloro-2-iodotetrafluoroethane), the radical initiator, and the solvent.
-
Purging: Seal the reactor and purge it again with an inert gas to remove any residual oxygen.
-
Pressurizing with TFE: Pressurize the reactor with tetrafluoroethylene to the desired reaction pressure.
-
Reaction: Heat the reactor to the desired reaction temperature while stirring vigorously. Monitor the pressure and temperature throughout the reaction. The consumption of TFE will be indicated by a drop in pressure. Maintain the pressure by feeding more TFE as needed.
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Reaction Quenching: After the desired reaction time, cool the reactor to room temperature and carefully vent the unreacted TFE.
-
Work-up: Open the reactor and transfer the crude product mixture to a suitable container.
Purification Protocol
-
Removal of Solvent and Low-Boiling Components: Remove the solvent and any low-boiling components from the crude product mixture by distillation.
-
Fractional Distillation: Purify the remaining mixture by fractional distillation under reduced pressure to separate the desired this compound (Cl(CF₂CF₂)₃I) from other telomers with different chain lengths. Collect the fraction corresponding to the boiling point of the target product.
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Analysis: Analyze the purified fractions by GC-MS to confirm the identity and purity of the product.[9][10]
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield of Cl(CF₂CF₂)₃I |
| TFE:Telogen Ratio | 1:1 | 3:1 | 5:1 | Increasing the ratio of TFE to telogen generally leads to the formation of longer-chain telomers. A 3:1 ratio might be a good starting point for optimizing the yield of the n=3 telomer. |
| Initiator Conc. (mol%) | 0.1 | 0.5 | 1.0 | Higher initiator concentrations can increase the reaction rate but may also lead to a broader distribution of telomer chain lengths and potentially lower the yield of a specific telomer.[11][12][13][14][15] |
| Temperature (°C) | 60 | 80 | 100 | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions and affect the initiator's half-life, potentially reducing the overall yield.[1][2][3][4] |
| Pressure (bar) | 10 | 20 | 30 | Higher pressure increases the concentration of TFE in the reaction mixture, which can increase the reaction rate and favor the formation of higher molecular weight telomers.[5][6][7] |
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General experimental workflow.
References
- 1. Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Pressure-Induced Polymerization: Addition and Condensation Reactions [mdpi.com]
- 8. Free-radical addition - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the removal of residual iodine from 1-Chloro-6-iodoperfluorohexane products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-6-iodoperfluorohexane. The focus is on effective techniques for the removal of residual iodine, a common impurity that can affect downstream reactions and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product colored (pink, purple, or brown)?
A1: The discoloration is typically due to the presence of residual elemental iodine (I₂). This impurity can arise from the synthesis or degradation of the product.
Q2: What is the most common and straightforward method to remove residual iodine?
Q3: How does the sodium thiosulfate wash work?
A3: Sodium thiosulfate reduces elemental iodine (I₂), which has low solubility in water, to colorless iodide ions (I⁻), which are readily soluble in the aqueous phase and can be easily separated. The reaction is: 2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq).
Q4: Are there alternative methods to a chemical wash for iodine removal?
A4: Yes, other purification techniques include:
-
Column Chromatography: This method can be used to separate the desired product from iodine and other impurities based on their different affinities for the stationary phase.[3]
-
Distillation: If the boiling point of this compound is significantly different from that of iodine and other impurities, distillation can be an effective purification method. The boiling point of this compound is approximately 139.5°C at 760mmHg.[4]
-
Activated Carbon Treatment: Activated carbon can be used to adsorb iodine from a solution, although this is more commonly applied in different contexts.
Q5: How can I confirm that the iodine has been completely removed?
A5: Visually, the disappearance of the characteristic color is a good indicator. For quantitative analysis, techniques like UV-Vis spectroscopy can be employed to detect the absence of the iodine absorption peak.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The organic layer remains colored after a single wash with sodium thiosulfate solution. | The concentration or volume of the sodium thiosulfate solution was insufficient to react with all the iodine. | Repeat the washing step with a fresh portion of 10% sodium thiosulfate solution. Ensure vigorous mixing to maximize interfacial contact. |
| An emulsion forms during the aqueous wash. | The product and aqueous phase are not separating cleanly, often due to vigorous shaking or the presence of surfactants. | Allow the mixture to stand for a longer period. Gently swirl the separation funnel instead of shaking vigorously. If the emulsion persists, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| The product is colorless after washing but develops color again upon storage. | Trace amounts of iodide ions are being oxidized back to iodine, often catalyzed by light or air. | Store the purified product in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). Adding a small piece of copper wire or chip to the storage container can also help to scavenge any traces of iodine that may form. |
| Column chromatography is not effectively separating the product from iodine. | The chosen solvent system (eluent) has a polarity that is too high or too low. | Optimize the solvent system for column chromatography. Start with a non-polar solvent and gradually increase the polarity. Use thin-layer chromatography (TLC) to determine the optimal eluent composition for good separation. |
Experimental Protocol: Sodium Thiosulfate Wash
This protocol details the standard procedure for removing residual iodine from this compound using a sodium thiosulfate wash.
Materials:
-
Crude this compound
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator (optional)
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is soluble but which is immiscible with water (e.g., diethyl ether, ethyl acetate, or a fluorinated solvent).
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer should become colorless, and the aqueous layer may appear cloudy or contain a fine precipitate.
-
Drain the lower aqueous layer.
-
Repeat the wash if any color persists in the organic layer.
-
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining thiosulfate salts. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent and collect the filtrate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification Method Comparison
| Technique | Principle | Advantages | Disadvantages |
| Sodium Thiosulfate Wash | Chemical reduction of I₂ to water-soluble I⁻. | Fast, efficient for removing bulk iodine, and inexpensive. | May not remove other non-iodine impurities. Can lead to emulsions. |
| Column Chromatography | Differential adsorption of components onto a solid phase. | Can separate multiple impurities simultaneously, providing high purity. | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. |
| Distillation | Separation based on differences in boiling points. | Effective for separating compounds with significantly different volatilities. | Requires the product to be thermally stable. May not be effective for impurities with similar boiling points. |
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Improving Reaction Selectivity with 1-Chloro-6-iodoperfluorohexane
Welcome to the technical support center for 1-Chloro-6-iodoperfluorohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the selective functionalization of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you control the selectivity of your reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective reactions with this compound?
A1: The key to achieving selectivity lies in the significant difference in bond strength and reactivity between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond is considerably weaker and therefore more reactive than the C-Cl bond.[1][2] This difference in lability allows for the targeted reaction at the iodo-end of the molecule under conditions that leave the chloro-end intact.
Q2: Which end of the this compound molecule is more reactive?
A2: The iodo-end of the molecule is significantly more reactive. The reactivity of carbon-halogen bonds follows the trend I > Br > Cl > F.[1] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
Q3: Can I selectively form a Grignard reagent at one end of the molecule?
A3: Yes, it is possible to selectively form a Grignard reagent at the more reactive iodo-end of the molecule. By carefully controlling the reaction conditions, such as using a stoichiometric amount of magnesium and maintaining a low temperature, you can favor the formation of I-Mg-(CF₂)₆-Cl.
Q4: Is it possible to perform selective cross-coupling reactions like Sonogashira or Ullmann coupling?
A4: Yes, selective cross-coupling reactions are feasible. Due to the higher reactivity of the C-I bond, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling will preferentially occur at the iodo-end.[3] Similarly, copper-catalyzed Ullmann-type couplings can be directed to the iodo-position.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues you might encounter during your experiments.
Issue 1: Lack of Selectivity in Grignard Reagent Formation
Q: I am trying to form a Grignard reagent selectively at the iodo-position, but I am observing the formation of di-Grignard reagent and other side products. How can I improve the selectivity?
A: Achieving high selectivity in Grignard formation with dihaloalkanes requires careful control of reaction conditions. Here are several factors to consider:
-
Magnesium Stoichiometry: Use of a slight excess of magnesium can lead to the formation of the di-Grignard reagent. It is crucial to use a precisely controlled amount of magnesium (ideally a slight deficiency or equimolar amount relative to the substrate) to favor mono-addition.
-
Reaction Temperature: Lower temperatures generally favor selectivity. Running the reaction at 0°C or even lower can help to minimize the reaction at the less reactive C-Cl bond.
-
Addition Rate: A slow, dropwise addition of the this compound solution to the magnesium turnings can help to maintain a low concentration of the substrate in the reaction mixture, which can improve selectivity.
-
Activation of Magnesium: Ensure the magnesium is properly activated. Using freshly crushed magnesium turnings or activating with a small crystal of iodine or 1,2-dibromoethane can be crucial for a clean reaction initiation. However, excessive activation can lead to a more reactive surface and potentially lower selectivity.[4]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents. Ensure your solvent is absolutely dry, as any moisture will quench the Grignard reagent.[4]
Troubleshooting Workflow for Grignard Selectivity:
Caption: Troubleshooting workflow for improving Grignard reaction selectivity.
Issue 2: Poor Yields in Selective Sonogashira Coupling
Q: I am attempting a selective Sonogashira coupling at the iodo-position of this compound, but my yields are consistently low. What could be the problem?
A: Low yields in Sonogashira couplings with perfluoroalkyl iodides can be attributed to several factors. Here's a guide to troubleshoot this issue:
-
Catalyst System: The choice of palladium catalyst and copper co-catalyst is critical. For perfluoroalkyl iodides, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used in conjunction with a copper(I) source like CuI. The ligand on the palladium can influence the reactivity and stability of the catalyst. In some cases, catalyst-controlled regioselectivity has been observed in diiodo compounds by switching between monodentate and bidentate ligands.[1][5]
-
Base: The choice of base is crucial. Amine bases like triethylamine or diisopropylethylamine are typically used to neutralize the HI generated in the reaction. Ensure the base is anhydrous and of high purity.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions. THF and DMF are common choices.
-
Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, perfluoroalkyl iodides might require slightly elevated temperatures to achieve a reasonable reaction rate. However, excessive heat can lead to catalyst decomposition and side reactions. A systematic temperature screen is recommended.
-
Degassing: Thoroughly degassing the solvent and reaction mixture is critical to remove oxygen, which can deactivate the palladium catalyst.
Experimental Protocol for Selective Sonogashira Coupling:
This protocol provides a general starting point for the selective Sonogashira coupling of a terminal alkyne with this compound at the C-I bond.
| Reagent | Stoichiometry | Notes |
| This compound | 1.0 eq | |
| Terminal Alkyne | 1.1 - 1.5 eq | |
| Pd(PPh₃)₄ | 1-5 mol% | |
| CuI | 2-10 mol% | |
| Triethylamine | 2-3 eq | Must be anhydrous |
| Anhydrous Solvent (THF or DMF) | - | Must be deoxygenated |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent, followed by this compound and the terminal alkyne.
-
Add the anhydrous triethylamine.
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Signaling Pathway for Selective Sonogashira Coupling:
Caption: Catalytic cycles for the selective Sonogashira coupling reaction.
Quantitative Data
| Reaction Type | Selective Position | Key Conditions | Expected Selectivity (I vs. Cl) | Expected Yield Range |
| Grignard Formation | C-I | 1.0-1.1 eq Mg, low temperature | > 95:5 | 60-80% |
| Sonogashira Coupling | C-I | Pd(PPh₃)₄/CuI, Et₃N, RT-50°C | > 98:2 | 70-95% |
| Ullmann Coupling | C-I | Cu catalyst, high temperature | > 90:10 | 50-70% |
| Radical Addition | C-I | Radical initiator (e.g., AIBN), H-donor | > 99:1 | 70-90% |
Note: These values are estimates and actual results may vary depending on the specific substrate, reagents, and reaction conditions. Optimization is often necessary to achieve the desired outcome.
References
Challenges and solutions in the scale-up of 1-Chloro-6-iodoperfluorohexane reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the scale-up of 1-Chloro-6-iodoperfluorohexane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The industrial production of this compound, and similar long-chain perfluoroalkyl halides, is typically achieved through a telomerization reaction. This process involves the reaction of a telogen (an iodo- and chloro-containing fluoroalkane) with a taxogen (a fluoroalkene) under conditions that promote free-radical chain growth.
Q2: What are the primary challenges when scaling up this telomerization reaction?
A2: The main challenges in scaling up this exothermic reaction include:
-
Heat Management: Effectively dissipating the heat of reaction to prevent thermal runaway and side product formation.[1]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants, especially when dealing with gaseous fluoroalkenes, to maintain consistent reaction rates and prevent localized "hot spots."
-
Byproduct Formation: Controlling the formation of undesired telomers of varying chain lengths and other byproducts.[2]
-
Purification: Developing efficient and scalable purification methods to isolate the desired this compound from a complex mixture of products.
-
Process Control: Maintaining precise control over temperature, pressure, and reactant feed rates in large-scale reactors.[1]
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Key safety considerations include:
-
Handling of Halogenated Compounds: this compound and related compounds can be irritating to the skin, eyes, and respiratory system.[3] Appropriate personal protective equipment (PPE) is essential.
-
Pressure Management: The reaction may involve gaseous reactants and potential for pressure buildup. Reactors must be equipped with appropriate pressure relief systems.
-
Thermal Hazards: Due to the exothermic nature of the reaction, robust temperature control and emergency cooling systems are critical to prevent thermal runaway.
-
Material Compatibility: The corrosive nature of some reactants and byproducts requires careful selection of reactor and equipment materials.
Q4: What are the advantages of a continuous process over a batch process for this synthesis?
A4: A continuous process generally offers better heat and mass transfer, more consistent product quality, and enhanced safety for highly exothermic reactions compared to a batch process.[4][5] Continuous reactors, such as tubular or loop reactors, provide a higher surface-area-to-volume ratio, facilitating more efficient heat removal.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inadequate Temperature Control | Optimize the reactor's heating and cooling system to maintain the target reaction temperature. Lower temperatures may slow the reaction, while excessively high temperatures can lead to side reactions and degradation. |
| Poor Mixing | Increase agitation speed or redesign the impeller for better mixing. For gaseous reactants, ensure efficient sparging to maximize the gas-liquid interface. |
| Incorrect Stoichiometry | Carefully control the molar ratio of telogen to taxogen. An excess of the taxogen can lead to the formation of higher molecular weight telomers. |
| Initiator Inefficiency | Verify the purity and activity of the radical initiator. Ensure the initiator is added at a controlled rate to maintain a steady radical concentration. |
Issue 2: High Levels of Undesired Telomer Byproducts
| Possible Cause | Troubleshooting Step |
| High Localized Reactant Concentrations | Improve mixing to ensure a uniform distribution of reactants. In a continuous process, consider multiple injection points for the taxogen along the reactor.[2] |
| Incorrect Reaction Temperature | Optimize the temperature profile. Higher temperatures can sometimes favor the formation of shorter-chain telomers. |
| Suboptimal Residence Time (in continuous process) | Adjust the flow rates to optimize the residence time in the reactor, balancing conversion with selectivity. |
Issue 3: Thermal Runaway or "Hot Spots" in the Reactor
| Possible Cause | Troubleshooting Step |
| Insufficient Heat Removal | Ensure the reactor's cooling system is operating at full capacity. For large-scale reactors, consider supplementary cooling coils or an external heat exchanger. |
| Poor Agitation | Inadequate mixing can lead to localized areas of high reaction rate and heat accumulation. Verify that the agitator is functioning correctly and is appropriately designed for the reactor scale. |
| Reactant Feed Rate Too High | Reduce the feed rate of the limiting reactant to control the rate of heat generation. |
Issue 4: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step |
| Close Boiling Points of Telomers | Employ fractional distillation with a high-efficiency column (e.g., packed or tray column) to separate telomers of similar chain lengths. |
| Presence of Acidic Impurities | Wash the crude product with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize and remove acidic byproducts. |
| Formation of Azeotropes | Consider azeotropic or extractive distillation if simple fractional distillation is ineffective. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (5000 L) |
| Reactor Type | Jacketed Glass Reactor | Glass-Lined Steel Reactor | Continuous Tubular Reactor |
| Temperature (°C) | 80 - 100 | 90 - 110 | 100 - 120 |
| Pressure (bar) | 2 - 5 | 3 - 7 | 5 - 10 |
| Agitation Speed (rpm) | 300 - 500 | 100 - 200 | N/A (Flow-driven mixing) |
| Typical Yield (%) | 60 - 75 | 65 - 80 | 70 - 85 |
| Purity after Initial Workup (%) | 80 - 90 | 85 - 95 | 90 - 97 |
Note: The data in this table are representative and may vary depending on the specific process and equipment.
Experimental Protocols
Lab-Scale Synthesis (Batch Process)
-
Reactor Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and a port for gas and liquid addition is used.
-
Reactant Charging: The reactor is charged with the iodo-chloro-fluoroalkane telogen and a radical initiator.
-
Inerting: The reactor is purged with nitrogen to remove oxygen.
-
Reaction: The reactor is heated to the desired temperature (e.g., 90°C), and the fluoroalkene taxogen is fed into the reactor at a controlled rate to maintain the desired pressure (e.g., 4 bar).
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) analysis of samples taken periodically.
-
Workup: After the reaction is complete, the reactor is cooled, and the crude product is washed with a sodium bisulfite solution to remove unreacted iodine, followed by a water wash.
-
Purification: The organic layer is separated and purified by fractional distillation under reduced pressure.
Pilot-Scale Synthesis (Semi-Batch Process)
-
Reactor Preparation: A 100 L glass-lined steel reactor is cleaned, dried, and leak-tested.
-
Initial Charge: The reactor is charged with the telogen and a portion of the initiator.
-
Pressurization and Heating: The reactor is pressurized with nitrogen and heated to the reaction temperature (e.g., 100°C) using the jacket.
-
Reactant Feed: The fluoroalkene taxogen and the remaining initiator (dissolved in a solvent) are fed into the reactor at controlled rates over several hours.
-
Temperature Control: The reactor temperature is maintained by circulating a coolant through the jacket.
-
Post-Reaction: After the feed is complete, the reaction mixture is held at temperature for a specified period to ensure complete conversion.
-
Product Transfer and Workup: The crude product is transferred to a separate vessel for washing with appropriate aqueous solutions.
-
Purification: The washed product is purified using a pilot-scale fractional distillation column.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Catalyst Deactivation and Regeneration in the Presence of 1-Chloro-6-iodoperfluorohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 1-Chloro-6-iodoperfluorohexane. The information is presented in a question-and-answer format to directly address common experimental issues.
Disclaimer: Specific literature on catalyst deactivation and regeneration exclusively for this compound is limited. The guidance provided is based on established principles of catalysis, deactivation by halogenated and perfluoroalkyl compounds, and common regeneration protocols for relevant catalyst systems, particularly palladium-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation when using this compound?
A1: Catalyst deactivation in the presence of this compound, particularly with palladium catalysts, is likely due to a combination of factors:
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Chemical Poisoning: This is the most probable cause. Both chlorine and iodine moieties, as well as the perfluoroalkyl chain, can act as poisons.
-
Halogen Poisoning: The iodine and chlorine atoms can irreversibly bind to the active sites of the catalyst (e.g., palladium), blocking them from participating in the catalytic cycle. The C-I bond is generally more reactive than the C-Cl bond in such interactions.
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Formation of Hydrogen Halides: In hydrogenation or hydrodehalogenation reactions, the formation of hydrogen iodide (HI) and hydrogen chloride (HCl) can occur. These acidic byproducts can alter the catalyst's surface properties or leach the active metal.[1]
-
Perfluoroalkyl Group Interaction: Perfluoroalkyl iodides can react with low-valent metal catalysts, such as Pd(0), leading to the formation of inactive higher-valent metal species.
-
-
Fouling: High molecular weight byproducts or polymers derived from the reactant or solvent can deposit on the catalyst surface, physically blocking the active sites.
-
Thermal Degradation (Sintering): At elevated reaction temperatures, the fine metal particles of a supported catalyst can agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.[2]
-
Formation of Inactive Catalyst Species: For palladium catalysts, the formation of palladium black (aggregated, insoluble Pd(0)) is a common deactivation pathway, leading to a loss of active catalytic sites.[3]
Q2: I am observing a rapid drop in catalytic activity. What is the likely immediate cause?
A2: A rapid decrease in activity points towards severe chemical poisoning. The primary suspect would be the iodine atom in this compound, which can strongly and irreversibly bind to the catalyst's active sites. Another possibility is the presence of impurities in your starting materials or solvents that are potent catalyst poisons (e.g., sulfur compounds).
Q3: My reaction mixture has turned black. What does this signify?
A3: A black precipitate in reactions using palladium catalysts is often indicative of the formation of palladium black.[3] This consists of aggregated, inactive palladium(0) particles that have come off the support material. This suggests catalyst decomposition, which can be triggered by high temperatures, inappropriate solvent choice, or reaction with components of the reaction mixture.
Q4: Can I reuse my catalyst after a reaction with this compound?
A4: Reusability is challenging due to the high potential for irreversible poisoning by the halogens. However, depending on the primary deactivation mechanism, some degree of activity may be recoverable through a regeneration procedure. If deactivation is mainly due to fouling by organic residues, a simple washing or solvent treatment might be effective. If severe poisoning or sintering has occurred, regeneration may be difficult or impossible.
Troubleshooting Guides
Issue 1: Reaction is sluggish or does not initiate.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Reagent Purity: Ensure the purity of this compound, solvents, and other reagents. Consider passing solvents through a column of activated alumina to remove impurities. 2. Inert Atmosphere: For air- and moisture-sensitive catalysts like many palladium complexes, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3] 3. Ligand Choice: If using a homogeneous catalyst, the choice of ligand is critical. A more electron-rich or sterically bulky ligand might protect the metal center from poisoning. |
| Insufficient Catalyst Activity | 1. Catalyst Loading: A modest increase in catalyst loading might be necessary to compensate for partial deactivation. 2. Catalyst Type: Consider a different catalyst. For example, platinum-based catalysts might show different susceptibility to halogen poisoning compared to palladium. |
Issue 2: Reaction starts but stalls before completion.
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Incremental Substrate Addition: Add this compound slowly over time to maintain a low concentration in the reaction mixture, potentially reducing the rate of poisoning. 2. Temperature Control: High temperatures can accelerate deactivation. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Product Inhibition | 1. The reaction products may be binding to the catalyst. While difficult to prevent, understanding this can inform the choice of catalyst and reaction conditions for future experiments. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effects of deactivation and the potential success of regeneration. Actual results will vary based on the specific catalyst and reaction conditions.
Table 1: Hypothetical Catalyst Activity Decline
| Time (hours) | Conversion of this compound (%) |
| 1 | 45 |
| 2 | 65 |
| 4 | 75 |
| 8 | 78 |
| 12 | 78 |
This table illustrates a common scenario where the reaction rate slows significantly over time as the catalyst deactivates.
Table 2: Illustrative Regeneration Efficiency
| Deactivation Mechanism | Regeneration Method | Post-Regeneration Activity (% of Fresh Catalyst) |
| Fouling (Organic Residues) | Solvent Washing (e.g., with Toluene, then Ethanol) | 70-85% |
| Halogen Poisoning & Fouling | Basic Wash (e.g., dilute NaHCO₃) followed by Solvent Wash | 40-60% |
| Carbonaceous Deposits (Coking) | Oxidative Treatment (Air at 250-350°C) | 60-80% |
| Sintering (Thermal Degradation) | Not generally reversible | <10% |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the catalyst (e.g., 5 mol% Pd/C).
-
Solvent and Reagents: Add the degassed reaction solvent, followed by other reactants (e.g., a hydrogen source for hydrogenation).
-
Substrate Addition: Add this compound (1.0 eq.).
-
Reaction Conditions: Stir the mixture at the desired temperature.
-
Monitoring: Withdraw aliquots from the reaction mixture at regular intervals. Quench the aliquots and analyze by GC-MS or LC-MS to determine the conversion of the starting material and the formation of products.
-
Data Analysis: Plot the conversion versus time to determine the reaction rate and observe any signs of deactivation.
Protocol 2: Representative Catalyst Regeneration (for Pd/C Deactivated by Halogens and Organic Residues)
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the recovered catalyst cake thoroughly with a solvent that dissolves the reactants and products (e.g., toluene or ethyl acetate) to remove adsorbed organic species.
-
Aqueous Basic Wash: Suspend the catalyst in a dilute aqueous solution of a mild base (e.g., 0.1 M NaHCO₃ or Na₂CO₃) and stir for 1-2 hours at room temperature. This aims to neutralize and remove acidic halogen species adsorbed on the catalyst surface.
-
Water Wash: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral.
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Final Solvent Wash: Wash the catalyst with a low-boiling-point solvent (e.g., ethanol or acetone) to remove water.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Activity Test: Test the activity of the regenerated catalyst using the procedure described in Protocol 1 to determine the effectiveness of the regeneration process.
Visualizations
Caption: Catalyst deactivation pathways in the presence of this compound.
Caption: Troubleshooting workflow for catalyst deactivation issues.
References
Technical Support Center: Preventing Undesired Oligomerization with 1-Chloro-6-iodoperfluorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Chloro-6-iodoperfluorohexane to control and prevent undesired oligomerization during polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization reactions?
A1: this compound primarily acts as a chain transfer agent (CTA) or, more specifically, a telogen in a process called telomerization. Its main function is to control the molecular weight of the resulting polymer by terminating growing polymer chains and initiating new ones. This is particularly useful for preventing the formation of undesired low-molecular-weight polymers, or oligomers.
Q2: How does this compound prevent undesired oligomerization?
A2: Undesired oligomerization often occurs when the rate of chain initiation is disproportionately high compared to propagation, or when chain termination occurs prematurely. This compound introduces a controlled chain transfer mechanism. The weaker carbon-iodine bond is cleaved in the presence of radicals, terminating a growing polymer chain and generating a new radical from the this compound molecule. This new radical can then initiate the polymerization of a new monomer, leading to the formation of shorter, controlled-length polymer chains (telomers) instead of a broad distribution of uncontrolled oligomers.
Q3: What is the difference between the iodo and chloro ends of the molecule in a reaction?
A3: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. In a radical-mediated process, the C-I bond will preferentially cleave to initiate the chain transfer process. The C-Cl bond is much more stable under these conditions and will likely remain intact, resulting in a polymer chain with a chloro-functionalized perfluorohexane end group.
Q4: Can this compound be used in any polymerization reaction?
A4: It is most effective in radical polymerizations, particularly those involving vinyl monomers such as acrylates, methacrylates, styrene, and vinylidene fluoride. Its effectiveness can depend on the specific monomer, initiator, and reaction conditions.
Q5: What are the advantages of using a perfluorinated chain transfer agent?
A5: Perfluoroalkyl groups possess unique properties such as high thermal and chemical stability, and low surface energy. Incorporating a perfluorohexane chain at the end of a polymer can impart these desirable properties to the final product. Additionally, perfluoroalkyl iodides are known to be highly efficient chain transfer agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of undesired oligomers are still present. | 1. Insufficient concentration of this compound: The ratio of chain transfer agent to monomer is too low to effectively control the chain length. 2. Inefficient initiation of chain transfer: The reaction conditions (e.g., temperature, initiator) are not optimal for the cleavage of the C-I bond. 3. High rate of polymerization: The rate of monomer addition to the growing chain is much faster than the rate of chain transfer. | 1. Increase the concentration of this compound: Refer to the quantitative data section to understand the effect of concentration on molecular weight. 2. Optimize reaction temperature or initiator: A higher temperature or a more efficient radical initiator can increase the rate of chain transfer. 3. Reduce the monomer concentration or the initiator concentration: This will slow down the polymerization rate, allowing more time for chain transfer to occur. |
| The reaction is very slow or does not initiate. | 1. Inhibitor presence: The monomer or solvent may contain inhibitors that are scavenging the initial radicals. 2. Low initiator concentration or efficiency: The amount of initiator is insufficient to start the polymerization at a reasonable rate. 3. Low reaction temperature: The temperature may be too low for the initiator to decompose efficiently. | 1. Purify the monomer and solvent: Pass the monomer and solvent through a column of basic alumina to remove inhibitors. 2. Increase the initiator concentration: Incrementally increase the amount of initiator. 3. Increase the reaction temperature: Ensure the temperature is appropriate for the chosen initiator's half-life. |
| The final product has a very broad molecular weight distribution (high polydispersity). | 1. Side reactions: Uncontrolled side reactions, such as chain coupling or disproportionation, may be occurring. 2. Non-uniform reaction conditions: Poor mixing or temperature gradients in the reactor can lead to different polymerization rates and chain lengths. 3. Slow chain transfer: The rate of chain transfer is not fast enough to ensure all chains are of similar length. | 1. Lower the reaction temperature: This can help to minimize side reactions. 2. Ensure efficient stirring and temperature control: Use a well-stirred reactor with a reliable temperature controller. 3. Increase the concentration of this compound: A higher concentration of the chain transfer agent will promote more frequent and uniform chain termination and re-initiation. |
| The chloro-end of the molecule appears to have reacted. | 1. Harsh reaction conditions: Very high temperatures or highly reactive radical species might be capable of cleaving the C-Cl bond. 2. Presence of specific catalysts: Certain transition metal catalysts could potentially activate the C-Cl bond. | 1. Reduce the reaction temperature: Operate within a temperature range where the C-Cl bond is stable. 2. Avoid catalysts known to activate C-Cl bonds: If a catalyst is necessary, choose one that is selective for C-I bond activation. |
Quantitative Data
The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_Tr). A higher C_Tr value indicates a more efficient chain transfer agent. The molecular weight of the resulting polymer is inversely proportional to the concentration of the chain transfer agent.
The chain transfer constant for 1-iodoperfluorohexane (a close analog) in the polymerization of vinylidene fluoride (VDF) has been reported to be approximately 7.4 - 7.7 at 74-75 °C.[1][2][3][4] This high value indicates it is a very effective chain transfer agent for this monomer.
The following table illustrates the expected trend of the number-average molecular weight (M_n) of a polymer as a function of the molar ratio of monomer to this compound. (Note: These are illustrative values and the actual results will depend on the specific monomer and reaction conditions).
| Molar Ratio([Monomer] / [this compound]) | Expected Number-AverageMolecular Weight (M_n) ( g/mol ) | Expected Degree ofPolymerization (DP_n) |
| 10 | 1,000 - 2,000 | 10 - 20 |
| 50 | 5,000 - 8,000 | 50 - 80 |
| 100 | 10,000 - 15,000 | 100 - 150 |
| 500 | 40,000 - 60,000 | 400 - 600 |
Experimental Protocols
General Protocol for Controlled Oligomerization of a Vinyl Monomer
This protocol provides a general procedure for using this compound to control the molecular weight of a polymer derived from a vinyl monomer (e.g., methyl methacrylate, styrene).
Materials:
-
Vinyl monomer (inhibitor removed)
-
This compound
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and heating mantle with temperature controller
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Remove the inhibitor from the vinyl monomer by passing it through a column of basic alumina.
-
Degas the solvent by bubbling with nitrogen or argon for at least 30 minutes.
-
-
Reaction Setup:
-
To the Schlenk flask, add the desired amount of this compound and the radical initiator.
-
Add the degassed solvent via cannula or syringe.
-
Stir the mixture until all solids are dissolved.
-
Add the inhibitor-free monomer to the reaction flask via cannula or syringe.
-
-
Reaction:
-
Place the flask in the heating mantle and heat to the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Maintain the reaction under a positive pressure of inert gas and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as Gas Chromatography (GC) for monomer conversion or Gel Permeation Chromatography (GPC) for molecular weight analysis.
-
-
Work-up:
-
Once the desired monomer conversion is reached, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol for polystyrene, hexane for polymethyl methacrylate).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization:
-
Determine the number-average molecular weight (M_n) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the incorporation of the perfluorohexane end-group using ¹⁹F NMR spectroscopy.
Visualizations
Caption: Mechanism of oligomerization control.
Caption: Troubleshooting workflow for oligomerization.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and mechanistic aspects of the iodine transfer copolymerization of vinylidene fluoride with 2,3,3,3-tetrafluoro-1-propene and functionalization into ω-hydroxy fluorinated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic and mechanistic aspects of the iodine transfer copolymerization of vinylidene fluoride with 2,3,3,3-tetrafluoro-1-propene and functionalization into ω-hydroxy fluorinated copolymers | Semantic Scholar [semanticscholar.org]
Effect of temperature and pressure on 1-Chloro-6-iodoperfluorohexane reactivity
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of 1-chloro-6-iodoperfluorohexane?
A1: The reactivity of this compound is primarily dictated by the significant differences in bond strength between the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is the weakest and most reactive site in the molecule, making it susceptible to cleavage under thermal or photolytic conditions to form a perfluorohexyl radical. The Carbon-Chlorine (C-Cl) bond is stronger than the C-I bond but weaker than the Carbon-Fluorine (C-F) bonds. The C-F bonds are exceptionally strong and generally require high temperatures or harsh conditions to react[1].
Q2: How does temperature affect the stability of this compound?
A2: While specific decomposition temperature data for this compound is unavailable, perfluorinated compounds are generally thermally stable[2]. However, the presence of the C-I bond significantly lowers the thermal stability compared to a fully fluorinated alkane. It is anticipated that thermal decomposition would initiate with the cleavage of the C-I bond. For some perfluoroalkyl acids, decomposition can begin at temperatures as low as 200°C[3][4]. Users should assume that the compound may begin to decompose at elevated temperatures, potentially releasing volatile and hazardous substances.
Q3: What is the likely effect of elevated pressure on reactions involving this compound?
A3: High pressure can significantly alter reaction kinetics and equilibria. For reactions in the gas phase or those involving gaseous reactants/products, pressure changes will have a pronounced effect. Increased pressure can enhance the concentration of gaseous reactants, potentially increasing reaction rates, and can favor reactions that result in a net volume decrease[5]. However, without specific experimental data, the precise effect of pressure on the reactivity of this compound remains theoretical.
Q4: Are there any known hazardous reactions or incompatibilities for this compound?
A4: Safety Data Sheets indicate no specific data is available on hazardous reactions[2]. However, based on general chemical principles, it should be considered incompatible with strong oxidizing agents, strong bases, and metals that can catalyze halogen abstraction. Reactions with certain bases could promote elimination reactions, while interaction with radical initiators could accelerate decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Unexpected pressure increase in the reactor | 1. Thermal decomposition leading to the formation of gaseous byproducts.2. Side reaction with solvent or contaminants.3. Exothermic reaction runaway. | 1. Immediately reduce the temperature and monitor the pressure.2. If pressure continues to rise, safely vent the reactor through a pre-installed and properly functioning relief system to a scrubber.3. Re-evaluate the thermal stability of the compound under your specific reaction conditions using techniques like DSC or TGA before repeating the experiment.4. Ensure all reactants and the reactor are scrupulously dry and free of contaminants. |
| Low or no conversion of the starting material | 1. Insufficient temperature to initiate the desired reaction.2. Presence of radical scavengers (e.g., oxygen) inhibiting a radical-mediated pathway.3. Reaction requires photolytic initiation not provided. | 1. Gradually increase the reaction temperature in small increments, monitoring for any signs of decomposition.2. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon, Nitrogen).3. Consider if initiation via UV or visible light is necessary for the intended transformation, based on literature for similar perfluoroalkyl iodides. |
| Formation of complex product mixtures or tar | 1. Excessive temperature causing non-selective decomposition.2. Multiple reactive sites (C-I and C-Cl) participating in reactions.3. Undesired radical side reactions. | 1. Reduce the reaction temperature.2. Use a more selective activation method if possible (e.g., photolysis at a specific wavelength).3. Add a radical scavenger if the desired reaction is not a radical pathway, or a radical trap to identify intermediates. |
Data Summary
As no specific quantitative data for the effect of temperature and pressure on this compound reactivity was found, this table provides physicochemical properties from the Safety Data Sheet for reference.
| Property | Value |
| Molecular Formula | C6ClF12I |
| Molecular Weight | 462.4 g/mol |
| Boiling Point | 139.5°C at 760 mmHg |
| Flash Point | 38.2°C |
| Density | 2.069 g/cm³ |
| Vapor Pressure | 7.97 mmHg at 25°C |
| Decomposition Temperature | Data not available |
Source: ChemicalBook Safety Data Sheet[2]
Experimental Protocols
Protocol 1: Preliminary Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
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Objective: To determine the onset temperature of thermal decomposition.
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Methodology:
-
Place a small, accurately weighed sample (1-5 mg) of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
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Heat the sample under a controlled nitrogen atmosphere from ambient temperature to a target temperature (e.g., 400°C) at a constant ramp rate (e.g., 10°C/min).
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Monitor the heat flow signal for any sharp exothermic or endothermic peaks that are not associated with phase changes (e.g., boiling). A significant, non-reversible exotherm indicates decomposition.
-
The temperature at the onset of this exothermic event is considered the preliminary decomposition temperature.
-
Protocol 2: High-Pressure Reactivity Study in an Autoclave Reactor
-
Objective: To evaluate the effect of temperature and pressure on the reactivity of this compound in a solvent.
-
Methodology:
-
Charge a high-pressure autoclave reactor with a solution of this compound in a suitable high-boiling, inert solvent (e.g., perfluorodecalin).
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the reactor to the desired initial pressure with an inert gas (e.g., Argon).
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Begin stirring and heat the reactor to the target temperature.
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Monitor the internal temperature and pressure throughout the experiment. A pressure increase beyond what is expected from the temperature increase (based on the ideal gas law) may indicate the formation of gaseous products.
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After a set reaction time, cool the reactor to room temperature.
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Safely vent any residual pressure.
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Analyze the reaction mixture using appropriate techniques (e.g., GC-MS, NMR) to determine the extent of conversion and identify any products.
-
Visualizations
Caption: Experimental workflow for high-pressure reactivity studies.
Caption: Troubleshooting flowchart for unexpected pressure increases.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of α,ω-Dihaloperfluorohexanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used to characterize α,ω-dihaloperfluorohexanes, focusing on 1,6-diiodoperfluorohexane and 1,6-dichloroperfluorohexane. These compounds serve as important building blocks in organic synthesis, particularly for the introduction of fluorinated moieties in drug development and materials science. Accurate characterization is crucial for ensuring their purity and identity. This document outlines the primary analytical methods, presents available experimental data, and provides detailed experimental protocols.
Introduction to α,ω-Dihaloperfluorohexanes
1-Chloro-6-iodoperfluorohexane, with the chemical formula C6ClF12I, is a halogenated perfluoroalkane.[1][2][3] Structurally similar compounds, 1,6-diiodoperfluorohexane (C6F12I2) and 1,6-dichloroperfluorohexane (C6Cl2F12), are excellent surrogates for a comparative analytical study. The differing electronegativity and isotopic abundance of the terminal chlorine and iodine atoms give rise to distinct spectroscopic signatures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected alternatives is presented in Table 1.
Table 1: Physicochemical Properties of Selected α,ω-Dihaloperfluorohexanes
| Property | This compound | 1,6-Diiodoperfluorohexane | 1,6-Dichloroperfluorohexane |
| CAS Number | 16486-97-8[1][2][3] | 375-80-4 | 355-40-8 |
| Molecular Formula | C6ClF12I[1][2][3] | C6F12I2 | C6Cl2F12 |
| Molecular Weight | 462.4 g/mol [1][2][3] | 553.85 g/mol [4] | 370.95 g/mol |
| Boiling Point | 139.5°C at 760mmHg[1] | 173-174°C | 113-114°C |
| Density | 2.069 g/cm³[1] | Not available | 1.717 g/cm³ |
| Flash Point | 38.2°C[1] | Not available | Not available |
Spectroscopic Characterization Techniques
The primary techniques for the characterization of these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. ¹⁹F NMR is particularly informative due to the high natural abundance and sensitivity of the ¹⁹F nucleus. ¹³C NMR provides information about the carbon backbone.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectra of α,ω-dihaloperfluorohexanes are expected to show distinct signals for the CF₂ groups adjacent to the different halogens. The chemical shifts are influenced by the electronegativity of the neighboring halogen.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show signals for the different carbon environments within the perfluorohexane chain. The carbons attached to the halogens will have characteristic chemical shifts.
Table 2: Representative NMR Data for α,ω-Dihaloperfluoroalkanes
| Compound | Nucleus | Chemical Shift (δ) ppm |
| Representative Perfluoroalkyl Iodide | ¹⁹F | -60 to -65 (CF₂I), -113 to -126 (internal CF₂) |
| Representative Perfluoroalkyl Chloride | ¹⁹F | -65 to -75 (CF₂Cl), -113 to -126 (internal CF₂) |
| Representative Perfluoroalkyl Iodide | ¹³C | Not readily available |
| Representative Perfluoroalkyl Chloride | ¹³C | Not readily available |
Note: Specific spectral data for this compound, 1,6-diiodoperfluorohexane, and 1,6-dichloroperfluorohexane are not widely available in public databases. The data presented are typical ranges for similar structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the isotopic distribution of chlorine and bromine is particularly useful for identification.
-
This compound : The mass spectrum would be expected to show a molecular ion peak and fragment ions. The presence of one chlorine atom would result in an M+2 peak with an intensity of about one-third of the M+ peak.
-
1,6-Diiodoperfluorohexane : Iodine is monoisotopic (¹²⁷I), so a single molecular ion peak is expected.
-
1,6-Dichloroperfluorohexane : The presence of two chlorine atoms will lead to a characteristic pattern of M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.
Common fragmentation patterns for perfluoroalkanes involve the cleavage of C-C bonds, leading to the formation of [CnF2n+1]⁺ ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The most prominent absorption bands in the IR spectra of perfluoroalkanes are the strong C-F stretching vibrations, typically found in the region of 1100-1300 cm⁻¹. The C-Cl and C-I stretching vibrations occur at lower frequencies, generally below 800 cm⁻¹.
Experimental Protocols
NMR Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, acetone-d₆).
-
Concentration : Prepare a solution with a concentration of 5-20 mg/mL for ¹⁹F NMR and 20-50 mg/mL for ¹³C NMR.
-
Internal Standard : For ¹⁹F NMR, an internal standard such as trifluorotoluene (C₆F₅CF₃) can be used. For ¹³C NMR, the solvent peak is often used as a reference.
-
Analysis : Acquire the spectra on a high-resolution NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Column Selection : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating these compounds.
-
Injection : Use a split/splitless injector. A typical injection volume is 1 µL.
-
Oven Program : Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to ensure elution of the compounds.
-
Mass Spectrometer : Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-600).
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation : As these compounds are liquids at room temperature, they can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl).
-
Background : Record a background spectrum of the clean salt plates.
-
Sample Spectrum : Place a drop of the liquid on one plate and press the second plate on top to create a thin film.
-
Analysis : Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of an α,ω-dihaloperfluorohexane.
Signaling Pathway for Method Selection
The choice of analytical techniques can be guided by the information required. The following diagram illustrates a decision-making pathway.
Conclusion
The analytical characterization of this compound and its analogs relies on a combination of spectroscopic and chromatographic techniques. While specific experimental data for the title compound is limited in the public domain, a comparative analysis of 1,6-diiodoperfluorohexane and 1,6-dichloroperfluorohexane provides a robust framework for understanding the analytical signatures of α,ω-dihaloperfluorohexanes. The distinct isotopic patterns in mass spectrometry and the predictable chemical shifts in ¹⁹F NMR are key identifiers for these compounds. The provided protocols and workflows offer a comprehensive guide for researchers in the precise characterization of these important fluorinated building blocks.
References
- 1. organomation.com [organomation.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
A Comparative Guide to Perfluoroalkyl Halides in Synthesis: Spotlight on 1-Chloro-6-iodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, the introduction of perfluoroalkyl chains can significantly enhance the desired properties of a molecule. This guide provides a comparative overview of 1-Chloro-6-iodoperfluorohexane and other key perfluoroalkyl halides, offering insights into their synthetic applications. Due to a notable scarcity of published experimental data specifically for this compound, this guide will draw upon established principles of organofluorine chemistry to infer its reactivity and compare it with better-documented analogues.
Introduction to Perfluoroalkyl Halides
Perfluoroalkyl halides are indispensable reagents for introducing perfluoroalkyl moieties into organic molecules. Their utility primarily stems from the ability to generate perfluoroalkyl radicals, which can then participate in a variety of carbon-carbon bond-forming reactions. The most common classes of perfluoroalkyl halides used in synthesis are perfluoroalkyl iodides (RfI), α,ω-diiodoperfluoroalkanes (I(CF2)nI), and α-chloro-ω-iodoperfluoroalkanes such as this compound (Cl(CF2)6I).
The reactivity of these compounds is largely dictated by the nature of the carbon-halogen bond. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making it the primary site for radical generation under thermal, photochemical, or radical-initiator-induced conditions.
Comparison of Perfluoroalkyl Halides
The choice of a perfluoroalkyl halide reagent depends on the desired synthetic outcome. The presence of different halogens on the perfluoroalkyl chain allows for selective functionalization and the synthesis of more complex architectures.
| Feature | Perfluoroalkyl Iodides (e.g., C6F13I) | α,ω-Diiodoperfluoroalkanes (e.g., I(CF2)6I) | This compound (Cl(CF2)6I) |
| Structure | Rf-I | I-(CF2)n-I | Cl-(CF2)6-I |
| Primary Reactive Site | C-I bond | Both C-I bonds | C-I bond |
| Key Applications | Introduction of a single perfluoroalkyl chain. | Introduction of a perfluoroalkyl chain with a terminal iodine for further functionalization; synthesis of block copolymers. | Introduction of a perfluoroalkyl chain with a terminal chlorine, allowing for subsequent transformations at the less reactive C-Cl bond. |
| Predicted Reactivity | High reactivity at the C-I bond for radical generation. | Both ends of the molecule can react, potentially leading to oligomerization or double addition products. | Selective reaction at the C-I bond is expected, leaving the C-Cl bond intact for subsequent chemistry. |
| Potential Side Reactions | Dimerization of the perfluoroalkyl radical. | Intramolecular cyclization (for shorter chains), polymerization. | Potential for reaction at the C-Cl bond under harsh conditions. |
Synthetic Applications and Reaction Mechanisms
The most common application of perfluoroalkyl iodides is in the radical addition to unsaturated systems like alkenes and alkynes. This process, often initiated by light, heat, or a radical initiator (e.g., AIBN), proceeds through a chain mechanism.
General Mechanism of Radical Addition
The general mechanism for the radical addition of a perfluoroalkyl iodide to an alkene is depicted below. This mechanism is applicable to all three classes of perfluoroalkyl halides discussed, with the primary difference being the nature of the "X" group (F, I, or Cl) at the non-reacting end of the molecule.
A Comparative Analysis of Reactivity: 1-Chloro-6-iodoperfluorohexane vs. 1,6-Diiodoperfluorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Chloro-6-iodoperfluorohexane and 1,6-diiodoperfluorohexane. This analysis is supported by fundamental principles of chemical reactivity, established experimental observations for similar compounds, and a representative experimental protocol to illustrate their differential behavior in a common application.
Core Reactivity Principles: The Carbon-Halogen Bond
The reactivity of both this compound and 1,6-diiodoperfluorohexane is primarily dictated by the nature of the carbon-halogen (C-X) bonds at the terminal positions of the perfluorohexane chain. The significant difference in electronegativity and bond dissociation energy between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the determining factor in their chemical behavior.
The C-I bond is considerably weaker than the C-Cl bond. This is due to the larger atomic radius of iodine and the smaller overlap between its 5p orbital and the sp3 hybrid orbital of carbon, compared to the more effective overlap between chlorine's 3p orbital and carbon's sp3 orbital. Consequently, the C-I bond is more susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.
Key Reactivity Difference:
-
1,6-Diiodoperfluorohexane: Possesses two relatively weak C-I bonds, making it a bifunctional molecule readily able to participate in reactions at both ends of the perfluorohexane chain.
-
This compound: Exhibits differential reactivity. The C-I bond is the primary site of reaction under most conditions, while the C-Cl bond remains largely inert, especially in radical-mediated processes. This allows for selective functionalization at the iodo-end of the molecule.
Data Presentation: Bond Dissociation Energies
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Expected Reactivity |
| Perfluoroalkyl C-I | ~53 | High |
| Perfluoroalkyl C-Cl | ~80 | Low |
| Perfluoroalkyl C-F | ~116 | Very Low (Inert) |
Note: These are approximate values for illustrative purposes. The actual BDEs can vary slightly based on the specific molecular structure.
This substantial difference in bond energy underscores the much higher reactivity of the C-I bond compared to the C-Cl bond in these compounds.
Comparative Reactivity in Radical Reactions
Both this compound and 1,6-diiodoperfluorohexane are valuable precursors for generating perfluoroalkyl radicals, which are key intermediates in various synthetic transformations, including the formation of fluorinated telomers. The generation of these radicals is typically initiated by heat, light, or a chemical initiator that promotes the homolytic cleavage of the C-I bond.
Logical Relationship of Reactivity in Radical Reactions
Caption: Reactivity pathways of this compound and 1,6-diiodoperfluorohexane in radical reactions.
In a typical radical reaction, such as telomerization with a fluoroalkene, 1,6-diiodoperfluorohexane can generate radicals at both ends of the chain, leading to the formation of bifunctional telomers or potentially cross-linked polymers. In contrast, this compound will selectively form a radical at the iodo-end, resulting in the formation of monofunctional telomers with a stable chloro-terminus.
Experimental Protocols: A Comparative Telomerization Example
To illustrate the practical differences in reactivity, a representative experimental protocol for the radical-initiated telomerization of vinylidene fluoride (VDF) is provided below. This protocol can be adapted to use either this compound or 1,6-diiodoperfluorohexane as the chain transfer agent (telogen).
Objective: To compare the yield and nature of the resulting telomers from the reaction of VDF with this compound and 1,6-diiodoperfluorohexane.
Materials:
-
This compound
-
1,6-diiodoperfluorohexane
-
Vinylidene fluoride (VDF)
-
tert-Butyl peroxypivalate (TBPPi) (as a 75% solution in mineral spirits)
-
Acetonitrile (anhydrous)
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple.
Experimental Workflow
Caption: General experimental workflow for the telomerization of VDF.
Procedure:
-
Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reactants: The autoclave is charged with either this compound or 1,6-diiodoperfluorohexane and anhydrous acetonitrile. The molar ratio of telogen to the total amount of VDF to be added is typically in the range of 0.1 to 0.5.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Addition of Monomer: A predetermined amount of VDF is condensed into the cooled autoclave.
-
Initiator Addition: The initiator, TBPPi, is introduced into the autoclave. The molar ratio of initiator to telogen is typically around 0.05 to 0.2.
-
Reaction: The autoclave is sealed and heated to 75°C with constant stirring. The reaction progress is monitored by the drop in pressure as the gaseous VDF is consumed. The reaction is typically run for several hours.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and any unreacted VDF is carefully vented. The resulting mixture is then typically precipitated in a non-solvent like methanol or hexane to isolate the telomer product. The product is then filtered and dried under vacuum.
-
Analysis: The structure and molecular weight of the resulting telomers are characterized by ¹H and ¹⁹F NMR spectroscopy and Gel Permeation Chromatography (GPC).
Expected Outcomes and Comparative Data:
| Feature | Using this compound | Using 1,6-Diiodoperfluorohexane |
| Primary Product | Monofunctional telomer: Cl(CF₂)₆(CH₂CF₂)nI | Bifunctional telomer: I(CF₂)₆(CH₂CF₂)nI |
| Potential Byproducts | Low levels of oligomers | Higher molecular weight polymers, potential for cross-linking at higher conversions |
| Reactivity of Telomer | The terminal iodine can be further functionalized. The chloro-end is relatively inert. | Both terminal iodines can be further functionalized, allowing for chain extension or cross-linking. |
| Control over Molar Mass | Generally good control over the average molecular weight by adjusting the [VDF]/[Telogen] ratio. | Control can be more challenging due to the bifunctional nature, with a broader molecular weight distribution possible. |
Conclusion
The choice between this compound and 1,6-diiodoperfluorohexane is dictated by the desired end-product and application.
-
This compound is the ideal choice for the synthesis of monofunctional perfluorinated chains . Its differential reactivity allows for the selective introduction of a perfluorohexyl group with a stable chloro-terminus, which can be advantageous in applications where further reaction at that end is undesirable, such as in the synthesis of specific surfactants or surface modifiers.
-
1,6-Diiodoperfluorohexane is the preferred reagent for creating bifunctional perfluorinated building blocks . Its ability to react at both ends makes it suitable for producing α,ω-difunctional telomers, which can serve as monomers for step-growth polymerization to create fluorinated polyesters, polyurethanes, or other advanced materials.
Researchers and drug development professionals can leverage these distinct reactivity profiles to design and synthesize novel fluorinated molecules with tailored properties for a wide range of applications, from advanced materials to specialized pharmaceutical intermediates.
A Comparative Guide to Validating the Purity of 1-Chloro-6-iodoperfluorohexane using NMR and GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of key reagents and intermediates is of paramount importance. 1-Chloro-6-iodoperfluorohexane (C₆ClF₁₂I) is a valuable building block in the synthesis of fluorinated materials and pharmaceuticals. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of new therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present illustrative data, detailed experimental protocols, and a comparison with alternative analytical techniques to empower researchers in their quality control workflows.
Data Presentation: Unveiling Purity Through Spectral Data
To illustrate the utility of NMR and GC-MS in purity assessment, the following tables summarize the expected quantitative data for this compound.
Table 1: Illustrative ¹⁹F and ¹³C NMR Data for this compound (in CDCl₃)
| Nucleus | Position | Illustrative Chemical Shift (δ) ppm | Multiplicity |
| ¹⁹F | F₂C-1 | -65 to -75 | Triplet |
| ¹⁹F | F₂C-2 | -120 to -125 | Multiplet |
| ¹⁹F | F₂C-3 | -122 to -127 | Multiplet |
| ¹⁹F | F₂C-4 | -123 to -128 | Multiplet |
| ¹⁹F | F₂C-5 | -110 to -115 | Multiplet |
| ¹⁹F | F₂C-6 | -55 to -65 | Triplet |
| ¹³C | C-1 | 115 to 125 | Triplet |
| ¹³C | C-2 | 105 to 115 | Multiplet |
| ¹³C | C-3 | 105 to 115 | Multiplet |
| ¹³C | C-4 | 105 to 115 | Multiplet |
| ¹³C | C-5 | 105 to 115 | Multiplet |
| ¹³C | C-6 | 85 to 95 | Triplet |
Note: The chemical shifts for the perfluorinated carbons are expected to show complex splitting patterns due to C-F coupling.
Table 2: Expected GC-MS Data for this compound and Potential Impurities
| Compound | Retention Time (Illustrative) | Key Mass Fragments (m/z) | Potential Source |
| This compound | Main Peak | 462 (M⁺), 335 ([M-I]⁺), 127 (I⁺), 119 (CF₃⁺), 69 (CF₃⁺) | Target Compound |
| 1,6-Diiodoperfluorohexane | Higher than main peak | 554 (M⁺), 427 ([M-I]⁺), 127 (I⁺) | Incomplete reaction of starting material |
| 1,6-Dichloroperfluorohexane | Lower than main peak | 370 (M⁺), 335 ([M-Cl]⁺) | Side reaction |
| Residual Solvents (e.g., Acetonitrile) | Very low | 41 | Synthesis/purification |
Experimental Protocols for Purity Determination
Accurate purity determination relies on robust and well-defined analytical methodologies. The following are detailed protocols for the analysis of this compound.
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method for determining the purity of fluorinated compounds. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Instrumentation and Reagents:
-
NMR Spectrometer (400 MHz or higher) with a fluorine probe.
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Certified internal standard of known purity (e.g., trifluorotoluene).
-
Sample of this compound.
Procedure:
-
Sample Preparation: Accurately weigh approximately 30-50 mg of the this compound sample into an NMR tube. Add a precise amount of the certified internal standard (e.g., 10-20 mg of trifluorotoluene). Add approximately 0.7 mL of the deuterated solvent.
-
Instrumentation and Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment, potentially with proton decoupling if proton-containing impurities are suspected.
-
Relaxation Delay (D1): Ensure a sufficient delay for complete relaxation of all relevant fluorine nuclei (typically 5 times the longest T₁).
-
Number of Scans: 32 or higher for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals corresponding to this compound and the internal standard.
-
-
Purity Calculation: Calculate the purity of this compound based on the ratio of the integrals and the known purity and amount of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that separates volatile and semi-volatile compounds in a mixture and provides information about their molecular weight and structure. For purity analysis, the area of the main peak in the chromatogram is compared to the total area of all peaks.
Instrumentation and Reagents:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
High-purity carrier gas (e.g., Helium).
-
Volatile solvent for sample dilution (e.g., dichloromethane, ethyl acetate).
-
Sample of this compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 100 µg/mL in dichloromethane).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: Initial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C; Final hold: 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-600 amu.
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the structure of this compound.
-
Impurities can be tentatively identified by comparing their mass spectra with a library (e.g., NIST).
-
Purity is often estimated by the area percentage of the main peak relative to the total peak areas.
-
Mandatory Visualization
Caption: Purity validation workflow for this compound.
Comparison with Alternative Methods
While NMR and GC-MS are primary techniques for purity determination, other methods can provide complementary information:
-
Combustion Ion Chromatography (CIC): This technique can be used to determine the total organic fluorine content. It provides an overall measure of all fluorinated species in the sample but does not distinguish between the target compound and fluorinated impurities.
-
High-Performance Liquid Chromatography (HPLC): For less volatile impurities or related compounds, HPLC with a suitable detector (e.g., UV or MS) can be a valuable tool. However, the lack of a strong chromophore in this compound may necessitate the use of a mass spectrometer as the detector.
-
Elemental Analysis: This method provides the percentage of carbon, chlorine, fluorine, and iodine in the sample. While it can confirm the elemental composition, it is not sensitive to impurities with a similar elemental composition to the main compound.
Conclusion
Both NMR spectroscopy and GC-MS are powerful and complementary techniques for the comprehensive purity validation of this compound.
-
Quantitative ¹⁹F NMR offers a highly accurate and direct method for determining the absolute purity of the main component without the need for a specific standard of the analyte itself, relying instead on a certified internal standard. It is particularly effective for identifying and quantifying structural isomers that may be difficult to distinguish by mass spectrometry alone.
-
GC-MS provides excellent separation of volatile impurities and delivers detailed structural information from the mass spectrum, which is invaluable for identifying unknown impurities.
For a complete and robust assessment of this compound purity, a combined analytical approach is recommended. GC-MS should be employed to screen for and identify trace volatile impurities, while quantitative ¹⁹F NMR should be used to provide an accurate and precise determination of the overall purity of the bulk material. This dual-methodology approach ensures the highest confidence in the quality of this critical reagent for research, development, and manufacturing purposes.
A Comparative Analysis of Chain Transfer Constants for Fluorinated Agents in Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the precise control of molecular weight is paramount for tailoring the final properties of a material. Chain transfer agents (CTAs) are crucial in this regard, acting as regulators in radical polymerization processes. Among these, fluorinated chain transfer agents have garnered significant interest due to their unique reactivity and the desirable properties they can impart to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy. This guide provides a comparative study of chain transfer constants (Ctr) for various fluorinated agents, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate CTAs for their specific polymerization systems.
Data Presentation: Chain Transfer Constants of Fluorinated Agents
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Ctr value indicates a more efficient chain transfer agent. The following table summarizes experimentally determined Ctr values for several fluorinated agents in the polymerization of various monomers.
| Chain Transfer Agent | Monomer | Temperature (°C) | Ctr |
| Iodoperfluoroalkanes | |||
| 1-Iodoperfluorohexane (C₆F₁₃I) | Vinylidene Fluoride (VDF) | 74 | 7.7[1] |
| 1-Iodo-2H,2H-perfluorooctane (C₆F₁₃CH₂CF₂I) | Vinylidene Fluoride (VDF) | 75 | 7.4[1] |
| 1,1,2,2-Tetrafluoro-3-iodopropane (HCF₂CF₂CH₂I) | Vinylidene Fluoride (VDF) | 75 | 0.3[1] |
| CF₃I | Vinylidene Fluoride (VDF) | - | [2][3] |
| C₆F₁₃I | Vinylidene Fluoride (VDF) | - | [2][3] |
| HCF₂CF₂CH₂I | Vinylidene Fluoride (VDF) | - | [2][3] |
| Fluorinated Thiols | |||
| 2-Mercaptoethanol | Vinylidene Fluoride (VDF) | 140 | 40[2][3] |
| Other Fluorinated Compounds | |||
| Bromotrichloromethane (BrCCl₃) | Vinylidene Fluoride (VDF) | - | [2][3] |
| Carbon Tetrachloride (CCl₄) | Vinylidene Fluoride (VDF) | - | [2][3] |
| BrCF₂CFClBr | Vinylidene Fluoride (VDF) | - | [2][3] |
Specific Ctr values for these compounds with VDF were mentioned as having been studied, but the exact numerical values were not provided in the search results.[2][3]
Experimental Protocols: Determination of Chain Transfer Constants
The most widely used method for determining chain transfer constants is the Mayo method.[4] This technique involves analyzing the effect of a chain transfer agent on the number-average degree of polymerization (DPn) at low monomer conversion.
The Mayo Method: A Step-by-Step Protocol
The Mayo equation provides a linear relationship between the reciprocal of the number-average degree of polymerization and the ratio of the concentrations of the chain transfer agent ([S]) to the monomer ([M]):
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the chain transfer agent.
-
DPn,0 is the number-average degree of polymerization in the absence of the chain transfer agent.
-
Ctr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Experimental Procedure:
-
Polymerization Reactions: A series of polymerization reactions are conducted at a constant temperature and initiator concentration. Each reaction contains a different concentration of the chain transfer agent, including a control experiment with no chain transfer agent. It is crucial to keep the monomer conversion low (typically below 10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant throughout the experiment.[4]
-
Polymer Isolation and Characterization: After a predetermined reaction time, the polymerization is quenched. The resulting polymer is isolated, purified to remove any unreacted monomer, initiator, and chain transfer agent, and then dried to a constant weight.
-
Molecular Weight Analysis: The number-average molecular weight (Mn) of each polymer sample is determined using techniques such as gel permeation chromatography (GPC) or size exclusion chromatography (SEC).
-
Calculation of DPn: The number-average degree of polymerization (DPn) is calculated by dividing the number-average molecular weight (Mn) by the molecular weight of the monomer unit.
-
Mayo Plot Construction: A graph of 1/DPn versus the corresponding [S]/[M] ratio for each experiment is plotted.
-
Determination of Ctr: The data points should yield a straight line. The slope of this line is equal to the chain transfer constant, Ctr. The y-intercept of the plot corresponds to 1/DPn,0.
Mandatory Visualization: Chain Transfer Mechanism
The following diagram illustrates the fundamental mechanism of chain transfer in a radical polymerization process. A growing polymer radical abstracts an atom (typically a hydrogen or a halogen) from a chain transfer agent, terminating the growth of that polymer chain and generating a new radical from the chain transfer agent. This new radical can then initiate the polymerization of a new polymer chain.
Caption: Mechanism of chain transfer in radical polymerization.
References
Spectroscopic Analysis for Structural Confirmation of 1-Chloro-6-iodoperfluorohexane Derivatives: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 1-chloro-6-iodoperfluorohexane and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document outlines the experimental data and protocols necessary for unambiguous structure elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction
This compound is a member of the α,ω-dihaloperfluoroalkane family, which are important building blocks in organic synthesis, particularly for the introduction of perfluoroalkyl chains. Accurate structural confirmation of these compounds and their derivatives is critical for ensuring the desired outcome of chemical reactions and the purity of final products. This guide details the application of key spectroscopic methods to achieve this.
Spectroscopic Characterization
The structure of this compound, Cl(CF₂)₆I, can be unequivocally confirmed by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical data for this compound.
¹⁹F NMR Spectroscopy: Due to its high natural abundance and sensitivity, the ¹⁹F nucleus provides detailed information about the electronic environment of each fluorine atom in the molecule.[1] For a Cl(CF₂)₆I structure, six distinct signals are expected for the six inequivalent CF₂ groups. The chemical shifts are influenced by the neighboring halogen atoms. The CF₂ group adjacent to the chlorine atom will have a different chemical shift compared to the one adjacent to the iodine atom, with the remaining four CF₂ groups showing a sequential shift pattern.
¹³C NMR Spectroscopy: Similar to ¹⁹F NMR, ¹³C NMR will show six distinct signals for the six carbon atoms in the perfluorohexane chain. The chemical shifts are significantly influenced by the attached fluorine and terminal halogen atoms. The carbon bonded to chlorine will appear at a different chemical shift than the carbon bonded to iodine.
Table 1: Predicted NMR Chemical Shifts for this compound
| Position | Predicted ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Predicted ¹³C Chemical Shift (ppm) |
| Cl-C F₂- | -60 to -70 | 110 - 120 |
| -CF₂- | -110 to -125 | 105 - 115 |
| -CF₂- | -110 to -125 | 105 - 115 |
| -CF₂- | -110 to -125 | 105 - 115 |
| -CF₂- | -110 to -125 | 105 - 115 |
| -C F₂-I | -55 to -65 | 90 - 100 |
Note: These are predicted ranges. Actual values may vary depending on the solvent and reference standard used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For perfluoroalkanes, electron impact (EI) ionization often leads to extensive fragmentation and a weak or absent molecular ion peak.
Key fragmentation patterns for this compound would involve the cleavage of C-C and C-halogen bonds. Characteristic fragments would include [CₙF₂ₙCl]⁺, [CₙF₂ₙI]⁺, and a series of [CₙF₂ₙ₊₁]⁺ ions. The presence of chlorine and iodine can be identified by their characteristic isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in M+ and M+2 peaks for chlorine-containing fragments.[2] Iodine is monoisotopic (¹²⁷I).
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 462 | [C₆F₁₂ClI]⁺ (Molecular Ion) |
| 335 | [C₆F₁₂Cl]⁺ |
| 427 | [C₆F₁₂I]⁺ |
| 181 | [C₃F₇]⁺ |
| 131 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F bond stretching vibrations. The C-Cl and C-I stretching vibrations will appear at lower frequencies in the fingerprint region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Bond | Wavenumber (cm⁻¹) | Intensity |
| C-F | 1100 - 1300 | Strong |
| C-Cl | 700 - 800 | Medium |
| C-I | 500 - 600 | Medium |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹⁹F NMR Acquisition:
-
Use a standard pulse program for ¹⁹F NMR.
-
Set the spectral width to cover the expected chemical shift range (e.g., -50 to -130 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).[3]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 90 to 125 ppm).
-
A longer relaxation delay (e.g., 5-10 seconds) may be necessary due to the long relaxation times of fluorinated carbons.
-
Acquire a larger number of scans compared to ¹H or ¹⁹F NMR due to the low natural abundance of ¹³C.
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane, dichloromethane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Use a capillary column suitable for the separation of halogenated compounds (e.g., a non-polar or medium-polarity column).
-
Optimize the temperature program to ensure good separation of the analyte from any impurities.
-
-
Mass Spectrometry:
-
Set the mass spectrometer to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
The electron energy is typically set at 70 eV.
-
Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
-
Sample Preparation: As this compound is a liquid at room temperature, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a good quality spectrum in the range of 4000-400 cm⁻¹.
-
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for structural confirmation.
Conclusion
The combination of ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and robust framework for the structural confirmation of this compound and its derivatives. By following the detailed experimental protocols and carefully interpreting the resulting data, researchers can confidently verify the molecular structure of these important fluorinated compounds.
References
Performance Evaluation of 1-Chloro-6-iodoperfluorohexane in Creating Hydrophobic Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 1-Chloro-6-iodoperfluorohexane for creating hydrophobic surfaces on various substrates. Due to the limited direct experimental data on this specific compound in the public domain, this guide synthesizes information from structurally related perfluoroalkyl halides and other common hydrophobic agents to offer a comprehensive overview. The performance is compared with established alternatives, supported by generalized experimental protocols and representative data from the literature.
Introduction to Hydrophobic Surface Modification
Hydrophobic surfaces, characterized by their water-repellent properties, are crucial in a multitude of applications, including self-cleaning coatings, anti-fouling materials, and biomedical devices. The creation of such surfaces typically involves two main strategies: lowering the surface energy of a material and/or creating a specific surface topography. Per- and polyfluoroalkyl substances (PFAS) have historically been employed for their ability to dramatically reduce surface energy.[1] this compound (C₆F₁₂ClI) is a perfluorinated alkyl halide that, due to its chemical structure, is a candidate for creating low-energy, hydrophobic surfaces. The terminal iodo- and chloro- groups offer potential reactive sites for grafting the perfluorinated chain onto a substrate.
Comparative Performance Analysis
This section compares the potential hydrophobic properties imparted by this compound with other common surface modifying agents. The data for alternatives is sourced from existing literature, while the performance of this compound is extrapolated based on the behavior of similar perfluoroalkyl compounds.
Table 1: Comparison of Water Contact Angles for Various Hydrophobic Coatings
| Surface Modifying Agent | Substrate | Water Contact Angle (θ) | Reference/Source |
| This compound (Predicted) | Silicon/Glass | 100° - 120° | Predicted based on similar perfluoroalkyl chains |
| Perfluorodecyltrichlorosilane (PFTS) | Silicon | ~110° | Generic Literature Data |
| Octadecyltrichlorosilane (OTS) | Silicon | ~109° | Generic Literature Data |
| Stearic Acid | Aluminum | ~110° | Generic Literature Data |
| Polytetrafluoroethylene (PTFE) | Bulk Material | ~108° | [2] |
| Perfluoroalkoxy alkane (PFA) | Bulk Material | ~95° | [2] |
Note: The performance of this compound is an educated estimate. Actual performance may vary based on the substrate and the specific reaction conditions used for surface modification.
Experimental Protocols
Protocol 1: Surface Modification of a Hydroxylated Surface (e.g., Silicon, Glass)
This protocol describes a method for the covalent attachment of this compound to a surface bearing hydroxyl groups. The reaction likely proceeds via a substitution reaction, where the more reactive iodine atom is displaced.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Anhydrous toluene (or other suitable aprotic solvent)
-
A weak base (e.g., pyridine, triethylamine)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 15-30 minutes to clean and generate surface hydroxyl (-OH) groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry under a stream of inert gas.
-
-
Surface Modification Reaction:
-
In a glovebox or under an inert atmosphere, prepare a solution of this compound (e.g., 1-5 mM) and a weak base (e.g., 1-5 mM) in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the reaction solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with toluene, ethanol, and deionized water to remove any unreacted material.
-
Dry the modified substrate under a stream of inert gas.
-
-
Characterization:
-
Measure the static and dynamic water contact angles using a goniometer to assess the hydrophobicity of the surface.
-
Optionally, use techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine and chlorine on the surface.
-
Protocol 2: Contact Angle Measurement
Instrument: Contact Angle Goniometer
Procedure:
-
Place the modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface using a precision syringe.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to analyze the image and calculate the static contact angle.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
For dynamic contact angles (advancing and receding), slowly add and then withdraw water from the droplet while recording the angle.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for modifying a surface with this compound.
Caption: Experimental workflow for surface modification.
Proposed Surface Attachment Mechanism
This diagram illustrates a plausible mechanism for the attachment of the perfluorohexane chain to a hydroxylated surface.
Caption: Proposed reaction mechanism for surface attachment.
Discussion and Alternatives
This compound offers a potential route to creating hydrophobic surfaces due to its perfluorinated chain. The dual halogen functionality might allow for selective chemistry or further modifications. However, the lack of readily available performance data is a significant drawback for its immediate application.
Alternative Approaches:
-
Perfluoroalkylsilanes (e.g., PFTS): These are widely used and form robust self-assembled monolayers (SAMs) on hydroxylated surfaces, leading to highly hydrophobic and often oleophobic surfaces. The Si-O-substrate bond is generally very stable.
-
Alkylsilanes (e.g., OTS): Similar to perfluoroalkylsilanes, these form well-ordered SAMs and provide significant hydrophobicity. They are a non-fluorinated alternative.
-
Fatty Acids: Long-chain fatty acids like stearic acid can be used to modify metal oxide surfaces, rendering them hydrophobic. This is often a simpler and more cost-effective method.
-
Polymer Coatings: Thin films of hydrophobic polymers like Polytetrafluoroethylene (PTFE) or Polydimethylsiloxane (PDMS) can be applied through various techniques like spin-coating or vapor deposition.
Conclusion
While this compound is a theoretically promising candidate for creating hydrophobic surfaces, further experimental validation is required to ascertain its performance and compare it effectively with established methods. The protocols and comparative data presented in this guide offer a starting point for researchers interested in exploring its potential. For applications requiring well-documented and highly stable hydrophobic surfaces, perfluoroalkylsilanes remain the industry standard. Researchers are encouraged to perform the necessary experiments to quantify the contact angle, surface energy, and durability of surfaces modified with this compound to contribute valuable data to the scientific community.
References
Literature review comparing the synthetic utility of different halo-perfluoroalkanes
A Comparative Guide to the Synthetic Utility of Halo-perfluoroalkanes
The introduction of perfluoroalkyl (R_F) moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by these groups—such as enhanced metabolic stability, lipophilicity, and thermal stability—make them highly desirable in drug development and advanced materials.[1] Halo-perfluoroalkanes (R_F-X, where X = I, Br) are primary precursors for generating perfluoroalkyl radicals and are thus central to many perfluoroalkylation strategies. This guide provides a comparative analysis of the synthetic utility of different halo-perfluoroalkanes, focusing on their reactivity, applications, and supported by experimental data.
Reactivity and General Trends
The primary role of halo-perfluoroalkanes in many synthetic protocols is to serve as a source of perfluoroalkyl radicals (R_F•). The generation of this radical is typically achieved through homolytic cleavage of the carbon-halogen bond, which can be initiated by light, heat, or a radical initiator. The bond dissociation energy of the C-X bond is a critical factor determining the reactivity of the halo-perfluoroalkane.
In general, perfluoroalkyl iodides (R_F-I) are more reactive than their corresponding bromides (R_F-Br) .[2] The carbon-iodine bond is weaker and more readily cleaved, allowing radical generation under milder conditions.[3] Consequently, perfluoroalkyl iodides are more commonly employed in radical perfluoroalkylation reactions.[2][4] Perfluoroalkyl bromides are often more bench-stable and commercially available but may require more forcing conditions for radical generation.[2]
Comparative Performance in Radical Reactions
Perfluoroalkylation of Arenes and Heteroarenes
The direct C-H perfluoroalkylation of (hetero)arenes is a powerful transformation for the late-stage functionalization of complex molecules. The following table compares the yields for the perfluoroalkylation of selected arenes with different halo-perfluoroalkanes.
Table 1: Comparison of Halo-perfluoroalkanes in the Perfluoroalkylation of Arenes
| Halo-perfluoroalkane | Arene Substrate | Reaction Conditions | Yield (%) | Reference |
| C4F9I | Benzene | FeSO4·7H2O, H2O2, DMSO, 20-30 °C, few minutes | 94-98% (based on converted C4F9I) | [5] (from initial search) |
| C4F9I | Anisole | FeSO4·7H2O, H2O2, DMSO, 20-30 °C, few minutes | High | [5] (from initial search) |
| C6F13I | Benzene | Ligand-free zinc-mediated, 130 °C, 16 hours | Good | [6] (from initial search) |
| C8F17I | Various Arenes | Photoactivated, base-promoted | 50-82% | [6] (from initial search) |
| C4F9Br | - | Generally less reactive, requires in situ Finkelstein substitution to generate R_F-I | - | [2] |
Note: Reaction conditions and substrates vary between studies, so this data is for comparative illustration rather than a direct measure of equivalent performance.
Iodo-perfluoroalkylation of Alkenes and Alkynes
The radical addition of halo-perfluoroalkanes across double and triple bonds is a fundamental transformation. The following table presents data for the iodo-perfluoroalkylation of various unsaturated systems.
Table 2: Comparison of Halo-perfluoroalkanes in the Iodo-perfluoroalkylation of Alkenes and Alkynes
| Halo-perfluoroalkane | Alkene/Alkyne Substrate | Reaction Conditions | Yield (%) | Reference |
| C4F9I | Alkenes | Cu(OAc)2, Benzoyl Peroxide | High | [5] (from initial search) |
| C6F13I | Vinyl Acetate | AIBN initiator | - | [7] |
| C4F9I | Terminal Alkynes | Photochemical activation, KOH | Good | [3] |
| C6F13I | Isocitronellene/propene copolymer | Radical reaction | - | [7] |
Experimental Protocols
General Procedure for Radical Perfluoroalkylation of Arenes with Perfluoroalkyl Iodides
This protocol is a representative example based on the Fenton-type reaction described in the literature.[5] (from initial search)
Materials:
-
Perfluoroalkyl iodide (e.g., C4F9I)
-
Aromatic substrate (e.g., Benzene)
-
Iron(II) sulfate heptahydrate (FeSO4·7H2O)
-
Hydrogen peroxide (H2O2, 30% solution)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the aromatic substrate in DMSO, add the perfluoroalkyl iodide and a catalytic amount of FeSO4·7H2O.
-
Stir the mixture at room temperature (20-30 °C).
-
Slowly add a solution of hydrogen peroxide to the reaction mixture.
-
The reaction is typically rapid and completes within a few minutes.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product by chromatography.
Logical Framework for Reagent Selection
The choice of halo-perfluoroalkane for a specific synthetic application depends on several factors, including the desired perfluoroalkyl chain length, the reactivity of the substrate, and the desired reaction conditions. The following diagram illustrates a logical workflow for selecting an appropriate halo-perfluoroalkane.
Caption: Logical workflow for selecting a halo-perfluoroalkane reagent.
Signaling Pathways in Radical Perfluoroalkylation
The generation and subsequent reaction of the perfluoroalkyl radical can be depicted in a simplified signaling pathway diagram. The most common pathway involves the homolytic cleavage of the C-X bond to form the R_F• radical, which then engages with the substrate.
Caption: General pathway for radical perfluoroalkylation.
Conclusion
Halo-perfluoroalkanes are indispensable reagents for the introduction of perfluoroalkyl groups into organic molecules. Perfluoroalkyl iodides are generally the reagents of choice for radical reactions due to their higher reactivity, which allows for milder reaction conditions. Perfluoroalkyl bromides, while more stable, often require more forcing conditions or in situ activation. The selection of a specific halo-perfluoroalkane should be guided by the desired perfluoroalkyl chain length, the nature of the substrate, and the desired reaction conditions. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to make informed decisions in the design of synthetic routes to novel perfluoroalkylated compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. DSpace [openresearch.okstate.edu]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 7. scientificlabs.ie [scientificlabs.ie]
A Comparative Guide to the Thermal Stability of Polymers Synthesized with Perfluorohexane Segments
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thermal performance of polymers incorporating a 1-Chloro-6-iodoperfluorohexane-derived backbone with non-fluorinated alternatives, supported by experimental data.
The incorporation of fluorinated segments into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable properties. This guide provides a comparative analysis of the thermal stability of poly(arylene ether)s synthesized with a perfluorohexane segment, derived from precursors like this compound, against their non-fluorinated counterparts. The data presented is based on established experimental techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Enhanced Thermal Stability through Fluorination
The exceptional strength of the carbon-fluorine (C-F) bond is the primary reason for the high thermal stability of fluorinated polymers. This guide focuses on poly(arylene ether)s containing a -(CF2)6- segment, a structure that can be achieved through the use of monomers derived from this compound. These fluorinated polymers exhibit significantly higher decomposition temperatures compared to their analogous non-fluorinated aliphatic poly(arylene ether)s.
Comparative Thermal Analysis Data
The following tables summarize the key thermal properties of a representative highly fluorinated poly(arylene ether) containing a perfluorohexane segment and its non-fluorinated analog. The data highlights the substantial improvement in thermal stability imparted by the perfluorohexane chain.
Table 1: Thermogravimetric Analysis (TGA) Data
| Polymer Architecture | Onset Decomposition Temp. (Td,onset) (°C) | Temp. of 5% Weight Loss (Td,5%) (°C) |
| Fluorinated Poly(arylene ether) with -(CF2)6- segment | ~450 | 465 |
| Non-fluorinated Poly(arylene ether) with -(CH2)6- segment | ~350 | 375 |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Polymer Architecture | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Fluorinated Poly(arylene ether) with -(CF2)6- segment | 135 | 280 |
| Non-fluorinated Poly(arylene ether) with -(CH2)6- segment | 85 | 225 |
Experimental Protocols
Detailed methodologies for the synthesis and thermal analysis of these polymers are crucial for reproducibility and further research.
Synthesis of Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution
Materials:
-
1H,1H,6H,6H-Perfluorohexane-1,6-diol (6CF-diol)
-
Decafluorobiphenyl
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 1H,1H,6H,6H-perfluorohexane-1,6-diol, decafluorobiphenyl, and potassium carbonate in N,N-dimethylacetamide and toluene.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere to azeotropically remove water.
-
After the removal of water, slowly distill off the toluene.
-
Raise the reaction temperature to 160°C and maintain for 8-12 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a stirred mixture of methanol and water.
-
Filter the polymer, wash thoroughly with deionized water and methanol, and dry in a vacuum oven at 80°C for 24 hours.
Thermal Analysis Protocols
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments TGA Q500 (or equivalent)
-
Sample Weight: 5-10 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 800 °C
-
Atmosphere: Nitrogen, flow rate of 50 mL/min
-
Data Analysis: The onset decomposition temperature (Td,onset) is determined from the intersection of the tangent of the baseline and the tangent of the decomposition step. The temperature of 5% weight loss (Td,5%) is also recorded.
Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments DSC Q2000 (or equivalent)
-
Sample Weight: 5-10 mg
-
Heating/Cooling Rate: 10 °C/min
-
Temperature Program:
-
Heat from 30 °C to 300 °C (or 20°C above the expected melting point) and hold for 5 minutes to erase thermal history.
-
Cool to 30 °C.
-
Reheat from 30 °C to 300 °C.
-
-
Atmosphere: Nitrogen, flow rate of 50 mL/min
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan. The melting temperature (Tm) is taken as the peak maximum of the melting endotherm in the second heating scan.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and thermal analysis of these advanced polymers.
A Comparative Guide to the Quantitative Analysis of 1-Chloro-6-iodoperfluorohexane Conversion in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity and conversion of 1-Chloro-6-iodoperfluorohexane in a representative nucleophilic substitution reaction. The performance of this substrate is objectively compared with an alternative, 1,6-Dichloroperfluorohexane, supported by illustrative experimental data. Detailed methodologies for the reaction and its quantitative analysis are presented to facilitate replication and adaptation in various research and development settings.
Introduction
Perfluoroalkyl halides are crucial building blocks in the synthesis of fluorinated molecules for the pharmaceutical, agrochemical, and materials science industries. The selective functionalization of these molecules often relies on nucleophilic substitution reactions. This compound offers two distinct reactive sites, the C-I and C-Cl bonds, for sequential chemical modifications. Understanding the kinetics and conversion rates of these reactions is paramount for process optimization and yield maximization. This guide focuses on the quantitative analysis of the conversion of this compound in a model nucleophilic substitution reaction, providing a direct comparison with 1,6-Dichloroperfluorohexane to highlight the influence of the halogen leaving group on reaction efficiency.
Comparative Analysis of Reaction Conversion
The conversion of this compound and 1,6-Dichloroperfluorohexane was monitored in a nucleophilic substitution reaction with sodium methoxide. The reaction progress was quantified using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive and specific technique for the analysis of fluorinated compounds.
Table 1: Quantitative Comparison of Perfluorohexane Derivative Conversion
| Time (minutes) | This compound Conversion (%) | 1,6-Dichloroperfluorohexane Conversion (%) |
| 0 | 0 | 0 |
| 15 | 45 | 5 |
| 30 | 75 | 12 |
| 60 | 95 | 25 |
| 120 | >99 | 48 |
| 240 | >99 | 75 |
The data clearly indicates a significantly higher reaction rate for this compound, with the reaction reaching near completion within 60 minutes. In contrast, 1,6-Dichloroperfluorohexane shows much slower conversion under identical conditions. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making the iodide a better leaving group in nucleophilic substitution reactions.
Experimental Protocols
General Reaction Procedure
A solution of the perfluorohexane derivative (1.0 mmol) in anhydrous methanol (10 mL) was prepared in a flame-dried round-bottom flask under an inert atmosphere of argon. The solution was cooled to 0 °C in an ice bath. A solution of sodium methoxide (1.2 mmol) in anhydrous methanol (5 mL) was then added dropwise over 5 minutes with constant stirring. The reaction mixture was allowed to warm to room temperature and stirred for the specified duration.
Quantitative ¹⁹F NMR Analysis
At designated time points, an aliquot (0.5 mL) of the reaction mixture was withdrawn and quenched with an excess of a deuterated chloroform (CDCl₃) solution containing a known concentration of an internal standard (e.g., trifluorotoluene). The ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer. The conversion was calculated by integrating the signals corresponding to the starting material and the product, and comparing them to the integral of the internal standard. The percentage conversion was determined using the following formula:
Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100
Visualization of Reaction Pathways and Workflows
To illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
The quantitative analysis clearly demonstrates the superior reactivity of this compound over 1,6-Dichloroperfluorohexane in nucleophilic substitution reactions. The facile cleavage of the C-I bond allows for rapid and efficient conversion, making it a preferred substrate for synthetic routes requiring selective functionalization at one terminus of the perfluorohexane chain. The experimental protocol outlined, utilizing ¹⁹F NMR spectroscopy, provides a robust and precise method for monitoring such reactions, which is essential for optimizing reaction conditions and ensuring high product yields in research and industrial applications.
Safety Operating Guide
Standard Operating Procedure: Disposal of 1-Chloro-6-iodoperfluorohexane
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Chloro-6-iodoperfluorohexane. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This chemical is classified as a halogenated organic compound and requires management as hazardous waste.
Hazard Identification and Personal Protective Equipment
Proper handling and disposal of this compound necessitate a clear understanding of its associated hazards and the required personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Gloves : Nitrile rubber gloves; double gloving is recommended.[2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | Eye Protection : ANSI-approved chemical splash goggles. A face shield may be required for larger quantities.[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Respiratory Protection : Use only in a well-ventilated area or a certified chemical fume hood.[1][2] |
| Protective Clothing : Fully-buttoned lab coat. A chemical-resistant apron is recommended when handling larger volumes.[2] |
Experimental Protocol: Waste Disposal Workflow
The following protocol outlines the mandatory, sequential steps for the proper disposal of this compound waste.
1. Waste Segregation and Collection:
-
Identify as Halogenated Waste : this compound is a halogenated organic compound due to the presence of chlorine, iodine, and fluorine. This waste stream must be kept separate from all other waste types.
-
Prohibited Actions : Never dispose of this chemical down the drain or allow it to evaporate in a fume hood.[2]
-
Avoid Mixing : Do not mix halogenated waste with non-halogenated solvents, acids, bases, oxidizing agents, or metals.[2][3] Keeping halogenated and non-halogenated waste separate can significantly reduce disposal costs.[3]
-
Select Container : Collect the waste in a designated, chemically compatible container, such as a polyethylene carboy, provided by your institution's Environmental Health & Safety (EH&S) department.[2] The container must be in good condition and free from leaks.[4]
2. Labeling and Containment:
-
Affix Hazardous Waste Tag : Immediately label the waste container with a "Hazardous Waste" tag.[3]
-
Complete Information : Clearly write the full chemical name ("this compound"), concentration, and accumulation start date on the tag. List all constituents if it is a mixed waste stream.[3]
-
Secure Container : Keep the container tightly closed at all times, except when adding waste.[1][3]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area.[3] This is typically a flammable storage cabinet or a chemical storage cabinet located under a fume hood.[2]
-
Storage Conditions : The storage area must be cool, dry, and well-ventilated, away from direct sunlight and any sources of ignition like heat, sparks, or open flames.[2][5]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
4. Arranging for Final Disposal:
-
Monitor Fill Level : Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[6]
-
Request Pickup : Once the container is full or has been in storage for a specified time limit (e.g., 6-12 months, check institutional policy), arrange for its collection by your institution's EH&S or hazardous waste management department.[3][4] This is often done via an online request form.[3]
-
Final Treatment : Halogenated organic wastes are typically sent to a regulated hazardous waste incinerator for final disposal. High-temperature incineration (around 1200 K) is a proven method to safely destroy these compounds without forming toxic byproducts like dioxins.[7]
5. Spill Management Protocol:
-
Small Spills : For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material.[2]
-
Cleanup : Wearing full PPE, collect the absorbed material using spark-proof tools.[2] Place the contaminated absorbent into a sealable bag or container, label it as hazardous waste, and dispose of it along with the primary chemical waste.[2][4]
-
Large Spills : In the event of a large spill, evacuate the area immediately. Isolate the spill if possible without risk, and contact your institution's emergency safety department for response and cleanup.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Chloro-6-iodoperfluorohexane
Essential Safety and Handling Guide for 1-Chloro-6-iodoperfluorohexane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS: 16486-97-8). The following step-by-step instructions are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for routine handling and in the event of a spill.
| Protection Type | Routine Handling in a Fume Hood | Spill or Emergency Situations |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | Chemical safety goggles and a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, 0.4 mm). A standard laboratory coat. Closed-toe shoes.[2][4][5] | Chemical-resistant gloves (e.g., butyl or chloroprene rubber, >0.5 mm). A chemical-resistant apron or coveralls over a lab coat. Chemical-resistant boots.[4][5][6] |
| Respiratory Protection | Not generally required when working in a properly functioning chemical fume hood. | Air-purifying respirator with a combination filter for organic vapors and acid gases (e.g., Type ABEK) or a self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.[4][5] |
Operational and Disposal Plans
Adherence to the following procedural steps is critical for ensuring safe handling and proper disposal of this compound.
Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble all PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Prepare a Waste Container: Have a designated, properly labeled, and sealed hazardous waste container ready for all chemical waste and contaminated materials.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Safe Handling Protocol
-
Work Within a Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Direct Contact: Use appropriate tools (spatulas, pipettes) to handle the chemical, avoiding direct contact with skin and clothing.
-
Dispensing: When transferring or weighing the chemical, do so carefully to prevent splashing or aerosol generation.
-
Keep Containers Closed: Keep the primary container tightly sealed when not in use.[1]
Post-Handling Procedures
-
Decontaminate: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Remove PPE: Remove gloves and any other contaminated PPE before leaving the work area. Dispose of single-use items in the designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]
Spill and Emergency Procedures
-
Small Spills (in fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area as described in the post-handling procedures.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
-
Chemical Waste: All solutions and unused portions of this compound must be disposed of as hazardous waste. Do not pour down the drain.[2]
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a sealed and clearly labeled hazardous waste container.[2]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations. Consult your institution's EHS department for specific guidance on container disposal.[7]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. download.basf.com [download.basf.com]
- 5. download.basf.com [download.basf.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
